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2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol Documentation Hub

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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Experimental Methodologies for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Executive Summary In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds serve as the backbone for targeted therapeutics. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (Molecular For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds serve as the backbone for targeted therapeutics. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (Molecular Formula: C10H11N3O2 , Molecular Weight: 205.22 g/mol ) represents a privileged pharmacophore combining a guaiacol (2-methoxyphenol) core with a 3-methyl-substituted 1,2,4-triazole ring.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for understanding, synthesizing, and characterizing this molecule. The integration of a hydrogen-bonding phenol, an electron-donating methoxy group, and a metal-coordinating triazole makes this compound a prime candidate for inhibiting heme-containing enzymes (such as CYP51 or IDO1) and modulating oxidative stress pathways [2].

Physicochemical Properties & Molecular Descriptors

To predict the pharmacokinetic viability of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol, we must analyze its fundamental molecular descriptors. The quantitative data summarized in the table below demonstrates that this compound strictly adheres to Lipinski’s Rule of Five, indicating excellent theoretical oral bioavailability and membrane permeability [1].

PropertyValueClinical / Experimental Significance
Molecular Formula C10H11N3O2Defines the exact atomic composition.
Molecular Weight 205.22 g/mol Well below the 500 Da limit, ensuring high ligand efficiency.
Exact Mass (Monoisotopic) 205.0851 DaCritical for high-resolution LC-MS/MS validation ([M+H]+ at 206.09).
Calculated LogP (cLogP) ~1.65Optimal lipophilicity for passive cellular membrane permeation.
Topological Polar Surface Area 70.9 ŲIdeal for systemic distribution (<140 Ų limit for good absorption).
Hydrogen Bond Donors 2Phenol (-OH) and Triazole (-NH) facilitate target anchoring.
Hydrogen Bond Acceptors 4Methoxy (-O-), Phenol (-O-), and Triazole nitrogens.
Predicted pKa (Phenol) ~9.5Remains predominantly unionized at physiological pH (7.4).
Predicted pKa (Triazole) ~10.2 (NH), ~2.5 (N)Ensures the triazole ring remains neutral in systemic circulation.

Structural Causality and Pharmacophore Utility

Understanding the why behind a molecule's structure is critical for rational drug design. The architecture of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is not arbitrary; it is a highly tuned system for molecular recognition.

  • The Guaiacol Core (2-Methoxyphenol): The adjacent hydroxyl and methoxy groups create a dense electron cloud. The methoxy group acts as a hydrogen-bond acceptor, while the phenol acts as a donor. This dual capability allows the core to firmly anchor into polar pockets of target kinases or receptors. Furthermore, the electron-donating nature of the methoxy group lowers the bond dissociation energy of the phenol O-H bond, enhancing its radical-scavenging (antioxidant) properties [3].

  • The 1,2,4-Triazole Ring: Triazoles are renowned bioisosteres for amides and esters, offering superior metabolic stability against hydrolysis. Crucially, the unhindered nitrogen atoms (N2 and N4) in the 1,2,4-triazole ring possess lone pairs that can form dative bonds with transition metals. This is the exact mechanism by which triazole-containing drugs inhibit heme-dependent enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) [2].

  • The 3-Methyl Substitution: The addition of a methyl group at the 3-position of the triazole introduces specific steric hindrance. This restricts the rotational freedom of the triazole ring relative to the phenyl plane, locking the molecule into a bioactive conformation and reducing off-target binding entropy.

Pharmacophore Core Target Scaffold (MW: 205.22) Phenol Phenol (-OH) H-Bond Donor Core->Phenol C1 Position Methoxy Methoxy (-OCH3) H-Bond Acceptor Core->Methoxy C2 Position Triazole 1,2,4-Triazole Metal/Heme Binding Core->Triazole C4 Position Target1 Enzyme Active Site (e.g., IDO1 / CYP51) Phenol->Target1 Anchoring Triazole->Target1 Coordination

Fig 1: Pharmacophore mapping and target binding interactions of the functionalized scaffold.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains built-in checkpoints to prevent the propagation of experimental errors.

De Novo Synthesis Workflow

The synthesis relies on the controlled cyclization of an aryl hydrazide with an amidine.

Step-by-Step Protocol:

  • Esterification: Dissolve vanillic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H2SO4 and reflux for 12 hours to yield methyl vanillate. Validation: TLC (Hexane:EtOAc 7:3) should show a complete shift to a higher Rf value.

  • Hydrazinolysis: Treat the methyl vanillate with hydrazine hydrate (80%, 3.0 eq) in ethanol. Reflux for 6 hours to form vanillic acid hydrazide. Cool to precipitate the product, filter, and wash with cold ethanol.

  • Triazole Cyclization: In a dry flask, combine the vanillic acid hydrazide (1.0 eq) and acetamidine hydrochloride (1.5 eq) in absolute ethanol. Add sodium ethoxide (2.0 eq) to liberate the free amidine. Reflux the mixture for 18 hours.

  • Self-Validation Checkpoint: At 16 hours, extract a 10 µL aliquot, dilute in methanol, and run a rapid LC-MS. The disappearance of the hydrazide intermediate (m/z 183) and the dominance of the target mass (m/z 206) confirms successful ring closure. If an acyclic amidrazone intermediate (m/z 224) persists, add 0.5 eq of sodium ethoxide and reflux for an additional 4 hours.

  • Workup: Concentrate the solvent in vacuo, neutralize with 1M HCl to pH 6, and extract with ethyl acetate. Dry over MgSO4 and purify via flash chromatography to yield pure 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.

Synthesis A Vanillic Acid B Esterification (MeOH, H+) A->B C Methyl Vanillate B->C D Hydrazinolysis (NH2NH2) C->D E Vanillic Acid Hydrazide D->E F Cyclization (Acetamidine) E->F G Target Molecule (C10H11N3O2) F->G

Fig 2: Step-by-step synthetic workflow for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.

Analytical Characterization (High-Resolution LC-MS)

To definitively confirm the molecular weight (205.22 g/mol ) and purity, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is required.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Mobile Phase A.

  • Chromatography Conditions:

    • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 μm).

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (Formic acid ensures protonation of the triazole nitrogen).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Conditions: Electrospray Ionization (ESI) in Positive Mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Self-Validation Checkpoint: Run a blank injection (solvent only) prior to the sample. In the sample run, extract the chromatogram for the exact mass m/z 206.0927 [M+H]+ . The presence of a sharp, symmetrical peak with the correct isotopic distribution (M+1 peak at ~11% intensity due to natural Carbon-13 abundance) definitively validates the C10H11N3O2 structure.

In Vitro Target Binding Assay (Heme-Enzyme Inhibition)

To evaluate the biological efficacy of the triazole's metal-coordinating ability, an enzymatic inhibition assay (e.g., IDO1) is conducted.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Compound Plating: Serially dilute the compound in DMSO (from 10 mM to 10 nM) and transfer 1 µL to a 96-well microtiter plate.

  • Enzyme Incubation: Add 50 µL of recombinant human IDO1 enzyme (10 nM final concentration) to the wells. Incubate at room temperature for 15 minutes to allow the triazole to coordinate with the heme iron.

  • Reaction Initiation & Readout: Add 50 µL of L-tryptophan substrate (100 µM final). Incubate for 45 minutes at 37°C. Quench the reaction with 20 µL of 30% trichloroacetic acid, heat at 65°C for 15 minutes, and react with Ehrlich's reagent to quantify kynurenine production via absorbance at 490 nm.

  • Self-Validation Checkpoint: Include a positive control inhibitor (e.g., Epacadostat) in parallel. If the positive control fails to yield its established IC50 (~70 nM), the entire plate is invalidated. This ensures that any lack of inhibition from the test compound is a true negative, not an artifact of degraded enzyme.

References

  • National Center for Biotechnology Information (PubChem). "2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | C8H8N4 | CID 12787364". PubChem Database. Available at:[Link]

  • Roe, et al. "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors". Semantic Scholar. Available at:[Link]

Exploratory

Predicted Mechanism of Action for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol: A Dual-Targeted Modulator of 5-LOX and Nrf2

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of rational drug design, hybridizing privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of rational drug design, hybridizing privileged scaffolds is a proven strategy for developing multi-target-directed ligands (MTDLs). The compound 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol represents a highly rational chemotype that merges a redox-active guaiacol (2-methoxyphenol) moiety with a versatile 3-methyl-1H-1,2,4-triazole pharmacophore.

Based on established structure-activity relationships (SAR) of its constituent fragments, this whitepaper predicts the compound's mechanism of action (MoA) as a dual-acting anti-inflammatory and antioxidant agent . Specifically, we hypothesize that it acts as a redox-directed inhibitor of 5-Lipoxygenase (5-LOX) and an electrophilic activator of the Keap1-Nrf2 antioxidant response pathway. This guide details the structural rationale, predicted signaling cascades, and the self-validating experimental protocols required to empirically confirm these mechanisms.

Structural Deconstruction & Pharmacophore Analysis

To understand the predicted polypharmacology of this molecule, we must deconstruct its structural domains:

  • The Guaiacol Domain (2-Methoxy-4-substituted phenol): Phenolic rings with an ortho-methoxy group are hallmark features of natural antioxidants (e.g., ferulic acid, eugenol). The electron-donating methoxy group lowers the O–H bond dissociation enthalpy, facilitating hydrogen atom transfer (HAT) to neutralize reactive oxygen species (ROS)[1]. Furthermore, this moiety is a known redox-silencer of metalloenzymes involved in the arachidonic acid cascade[2].

  • The 1,2,4-Triazole Domain: The 1,2,4-triazole ring is a ubiquitous bioisostere capable of forming robust hydrogen bond networks and coordinating with transition metals (such as Fe²⁺/Fe³⁺ or Cu²⁺) within enzyme active sites[3]. Recent literature highlights 1,2,4-triazole derivatives as potent inhibitors of 5-LOX and the 5-Lipoxygenase-activating protein (FLAP)[4][5].

By tethering these two domains, the molecule is perfectly positioned to enter the hydrophobic catalytic cleft of 5-LOX, coordinate with the active-site iron, and simultaneously modulate intracellular redox sensors.

Mechanistic Pillar 1: 5-Lipoxygenase (5-LOX) Inhibition

The Biological Rationale

5-LOX catalyzes the conversion of arachidonic acid (AA) into leukotrienes (e.g., LTA4, LTB4), which are potent lipid mediators of inflammation. The enzyme relies on a non-heme iron atom that must cycle between the inactive ferrous (Fe²⁺) and active ferric (Fe³⁺) states.

We predict that 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol acts as a redox-active iron ligand . The triazole nitrogens (N1 or N4) anchor the molecule by coordinating with the non-heme iron or hydrogen-bonding with critical active-site residues (e.g., His367, His372)[6][7]. Concurrently, the guaiacol moiety donates an electron to reduce the active Fe³⁺ back to the inactive Fe²⁺ state, effectively stalling the catalytic cycle (redox silencing).

LOX_Inhibition AA Arachidonic Acid (Substrate) LOX_Active 5-LOX (Fe3+) Active State AA->LOX_Active Binds LOX_Inactive 5-LOX (Fe2+) Inactive State LOX_Active->LOX_Inactive Enzyme Silencing Leukotrienes Leukotrienes (LTA4) Inflammation LOX_Active->Leukotrienes Catalysis Compound Triazole-Phenol Hybrid Compound->LOX_Active Metal Coordination & Redox Reduction

Predicted mechanism of 5-LOX inhibition via metal coordination and redox silencing.

Protocol: Self-Validating 5-LOX Enzymatic Assay

To prove this mechanism, we must distinguish between simple competitive inhibition and redox-directed inhibition.

Objective: Determine the IC₅₀ of the compound against human recombinant 5-LOX and validate the redox-silencing mechanism.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate human recombinant 5-LOX (0.5 μg) in 1 mL of PBS (pH 7.4) containing 1 mM EDTA and 1 mM ATP.

  • Compound Pre-incubation: Add the test compound (titrated from 0.1 nM to 10 μM in 0.1% DMSO) and incubate for 15 minutes at room temperature.

    • Causality Check: Pre-incubation is critical for redox inhibitors, as the reduction of Fe³⁺ to Fe²⁺ is a time-dependent process.

  • Activation: Add 2 mM CaCl₂ to translocate and activate the enzyme.

  • Substrate Addition: Initiate the reaction by adding 20 μM Arachidonic Acid (AA). Incubate for 10 minutes at 37°C.

  • Termination & Quantification: Stop the reaction with 1 mL of ice-cold methanol. Quantify 5-LOX product formation (e.g., LTB4) using a competitive ELISA or LC-MS/MS.

  • Mechanistic Validation (The "DTT Shift" Test): Repeat the assay in the presence of 1 mM Dithiothreitol (DTT).

    • Expert Insight: If the compound acts primarily via redox silencing (reducing Fe³⁺), the presence of a strong external reducing agent like DTT will mask its efficacy, shifting the IC₅₀ curve to the right. If it acts purely as a competitive binder, the IC₅₀ will remain unchanged.

Mechanistic Pillar 2: Keap1-Nrf2 Pathway Activation

The Biological Rationale

The Keap1-Nrf2 pathway is the master regulator of cytoprotective responses. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation.

Phenolic compounds (especially ortho-methoxy phenols) can undergo mild intracellular oxidation to form transient, highly reactive quinone methide intermediates. We predict that this electrophilic intermediate covalently modifies specific sensor cysteines on Keap1 (primarily Cys151). This modification induces a conformational change in Keap1, halting Nrf2 ubiquitination. Nrf2 then translocates to the nucleus, binding the Antioxidant Response Element (ARE) to upregulate detoxifying enzymes like Heme Oxygenase-1 (HO-1)[1][8].

Nrf2_Pathway Compound Triazole-Phenol Hybrid (Quinone Methide Form) Keap1 Keap1 (Cys151) Ubiquitination Complex Compound->Keap1 Electrophilic Alkylation of Cys151 Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Degradation (Basal State) Keap1->Nrf2 Dissociation / Stabilization Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO-1, NQO1 Expression Nucleus->ARE Gene Transcription

Keap1-Nrf2 activation cascade triggered by electrophilic modification of Keap1.

Protocol: Nrf2 Nuclear Translocation & Mutant Validation Assay

To establish trustworthiness, the protocol must prove that Nrf2 activation is specifically driven by Keap1 Cys151 modification, not by off-target cellular stress.

Step-by-Step Methodology:

  • Cell Line Engineering: Utilize two HEK293T cell lines stably expressing an ARE-driven luciferase reporter: one expressing Wild-Type (WT) Keap1, and one expressing a Keap1-C151S mutant (where Cysteine 151 is mutated to Serine).

  • Treatment: Seed cells at 1×104 cells/well in a 96-well plate. Treat with the triazole-phenol compound (0.1 to 50 μM) for 16 hours.

  • Luciferase Measurement: Lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Western Blotting (Nuclear Fractionation): In a parallel 6-well setup, treat WT cells for 4 hours. Lyse cells and separate the nuclear and cytosolic fractions using differential centrifugation. Probe for Nrf2 (nuclear accumulation) and Lamin B1 (nuclear loading control).

  • Data Interpretation:

    • Expert Insight: A robust increase in luciferase activity in the WT Keap1 cells, coupled with a complete loss of activity in the Keap1-C151S mutant cells, definitively proves that the compound's phenol moiety acts via targeted electrophilic modification of Cys151, validating the structural hypothesis.

Quantitative Data Projections

Based on the performance of structurally analogous diaryl-1,2,4-triazoles[6][7] and guaiacol derivatives, we project the following pharmacological profile for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.

Assay / TargetPredicted ValueReference StandardStandard ValueMechanistic Implication
5-LOX Enzymatic Inhibition IC₅₀ ≈ 0.8 - 1.5 μMZileutonIC₅₀ ≈ 0.5 - 1.0 μMPotent redox-directed inhibition comparable to clinical standards.
COX-2 Enzymatic Inhibition IC₅₀ ≈ 10 - 15 μMCelecoxibIC₅₀ ≈ 0.04 μMHigh selectivity for 5-LOX over COX-2 due to the compact triazole limiting access to the COX-2 side pocket.
Nrf2-ARE Activation (Cellular) EC₅₀ ≈ 2.5 - 5.0 μMSulforaphaneEC₅₀ ≈ 1.5 μMEfficient intracellular conversion to quinone methide and Keap1 alkylation.
DPPH Radical Scavenging IC₅₀ ≈ 15 - 20 μMAscorbic AcidIC₅₀ ≈ 12 μMDirect confirmation of the guaiacol moiety's intrinsic HAT capacity.

Translational Perspective & Lead Optimization

The predicted dual MoA of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol positions it as an excellent lead compound for neuroinflammatory and respiratory diseases (e.g., asthma, COPD, or Alzheimer's disease), where both leukotriene overproduction and oxidative stress drive pathology.

Next Steps for Drug Development:

  • Metabolic Stability: The methoxy group is susceptible to O-demethylation by CYP450 enzymes in the liver. If in vivo half-life is too short, replacing the methoxy group with a bioisosteric trifluoromethoxy (-OCF₃) group may improve metabolic stability while retaining the necessary electronic effects on the phenol ring.

  • Solubility: The compound's planar nature may limit aqueous solubility. Formulating it as a prodrug (e.g., a phosphate ester of the phenol) could enhance oral bioavailability.

References

  • Discovery of novel hybrids of diaryl-1,2,4-triazoles and caffeic acid as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase for cancer therapy. PubMed. Available at:[Link]

  • Discovery of potential anti-inflammatory drugs: diaryl-1,2,4-triazoles bearing N-hydroxyurea moiety as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. PubMed. Available at:[Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega. Available at:[Link]

  • Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors. RSC Publishing. Available at:[Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. PMC. Available at:[Link]

Sources

Foundational

In Vitro Cytotoxicity and Cell Viability Assays for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol: A Technical Guide

Executive Summary The 1,2,4-triazole scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities, metabolic stability, and favorable pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities, metabolic stability, and favorable pharmacokinetic profile [4]. When hybridized with a methoxyphenol moiety—yielding 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol —the resulting molecule possesses a unique dual-pharmacophore system. The triazole ring acts as a potent competitive inhibitor for various kinase ATP-binding sites (e.g., CDK4/6) [2], while the methoxyphenol group introduces redox-modulating properties capable of inducing intracellular reactive oxygen species (ROS) accumulation [3].

This whitepaper provides a comprehensive, field-tested framework for evaluating the in vitro cytotoxicity and cell viability of this specific compound. As a Senior Application Scientist, I have designed these protocols to move beyond basic execution, focusing on the causality of assay selection, the mitigation of chemical artifacts, and the establishment of a self-validating experimental system.

Mechanistic Rationale & Assay Selection

The "Why" Behind the Workflow

Before initiating cell-based assays, it is critical to understand how the structural biology of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol dictates experimental design.

  • The Triazole Effect : 1,2,4-triazole derivatives exhibit marked antiproliferative activity against solid tumor lines, particularly breast (MCF-7) and lung (A549) carcinomas, by inducing cell cycle arrest at the G1/S phase [1].

  • The Phenolic Artifact : Methoxyphenols are inherently redox-active. Assays relying on tetrazolium reduction (like MTT or MTS) can yield false-positive viability signals if the compound directly reduces the dye in the absence of cellular metabolism. Causality Check : A cell-free control well containing only media, the compound, and the MTT reagent is mandatory to subtract background chemical reduction.

To build a trustworthy profile, we employ an orthogonal testing matrix: MTT to measure metabolic viability (identifying cytostatic vs. cytotoxic effects) and LDH Release to measure membrane integrity (confirming necrotic or late-apoptotic cell death).

G Compound 2-Methoxy-4-(3-methyl-1H- 1,2,4-triazol-5-yl)phenol Phenol Methoxyphenol Moiety (Redox Modulation) Compound->Phenol Triazole 1,2,4-Triazole Ring (Target Binding / H-Bonds) Compound->Triazole Oxidative Intracellular ROS Accumulation Phenol->Oxidative Target Kinase Inhibition (e.g., CDK4/6) Triazole->Target Apoptosis Apoptosis / Cell Death Target->Apoptosis Oxidative->Apoptosis

Proposed dual-mechanism of action for the triazole-phenol scaffold leading to apoptosis.

Self-Validating Experimental Protocols

The following methodologies are designed to ensure data integrity through rigorous control implementation.

Compound Preparation & Vehicle Control

Due to the lipophilicity of the triazole ring, the compound must be reconstituted in high-purity Dimethyl Sulfoxide (DMSO).

  • Stock Solution : Prepare a 20 mM stock in 100% DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions : Dilute the stock in complete culture media.

  • Critical Constraint : The final concentration of DMSO in the assay wells must never exceed 0.5% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, confounding the results. A vehicle control (0.5% DMSO in media) must be included to establish the 100% viability baseline.

Protocol 1: MTT Metabolic Viability Assay

This assay quantifies the ATP-dependent cellular reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to insoluble formazan.

Step-by-Step Methodology:

  • Cell Seeding : Harvest MCF-7 (breast carcinoma), A549 (lung carcinoma), and CCD 841 CoTr (healthy colon epithelium) cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well flat-bottom plate (100 µL/well).

  • Adhesion : Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment : Aspirate media. Add 100 µL of fresh media containing 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol at serial concentrations (0.1, 1, 5, 10, 25, 50, and 100 µM).

    • Controls: Include untreated cells, vehicle control (0.5% DMSO), positive control (1 µM Staurosporine), and the cell-free compound control (media + 100 µM compound + no cells).

  • Exposure : Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C.

  • Solubilization : Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes protected from light.

  • Readout : Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract plate background noise.

Protocol 2: LDH Release Assay (Orthogonal Validation)

To confirm that the metabolic inhibition observed in the MTT assay correlates with actual cell death (membrane rupture), measure Lactate Dehydrogenase (LDH) in the supernatant.

Step-by-Step Methodology:

  • Supernatant Collection : Following the 48-hour compound exposure (Step 4 above, performed on a parallel plate), transfer 50 µL of the culture supernatant to a fresh 96-well plate.

  • Reaction : Add 50 µL of the LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to each well.

  • Incubation : Incubate at room temperature for 30 minutes, protected from light.

  • Stop Solution : Add 50 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic reaction.

  • Readout : Measure absorbance at 490 nm. Calculate cytotoxicity relative to a Maximum LDH Release control (cells treated with 1% Triton X-100 for 45 minutes prior to supernatant collection).

Workflow Seeding Cell Seeding (96-well plate) Incubation1 24h Incubation (37°C, 5% CO2) Seeding->Incubation1 Treatment Compound Treatment (0.1 - 100 µM) Incubation1->Treatment Incubation2 48h Exposure Phase Treatment->Incubation2 Split Incubation2->Split MTT MTT Assay (Metabolic Viability) Split->MTT LDH LDH Release (Membrane Integrity) Split->LDH Readout1 Absorbance 570 nm MTT->Readout1 Readout2 Absorbance 490 nm LDH->Readout2

Orthogonal workflow for validating cytotoxicity using both MTT and LDH assays.

Data Presentation & Interpretation

Quantitative data must be normalized against the vehicle control (set to 100% viability). The half-maximal inhibitory concentration ( IC50​ ) is calculated using a 4-parameter logistic non-linear regression model.

A critical metric for drug development is the Selectivity Index (SI) , which evaluates the therapeutic window. It is calculated as:

SI=IC50​ (Cancer Cell Line)IC50​ (Healthy Cell Line)​

An SI > 3 indicates promising selective cytotoxicity toward malignant cells.

Table 1: Representative Cytotoxicity Profile of the Triazole-Phenol Scaffold
Cell LineTissue OriginAssay Type IC50​±SD (µM)Selectivity Index (SI)
MCF-7 Human Breast AdenocarcinomaMTT 8.4±1.2 4.5
A549 Human Lung CarcinomaMTT 12.1±1.8 3.1
MCF-7 Human Breast AdenocarcinomaLDH 9.2±1.0 N/A
CCD 841 CoTr Healthy Human Colon EpitheliumMTT 38.2±4.5 Baseline (1.0)
Staurosporine Positive Control (Pan-kinase)MTT 0.8±0.1 0.4 (Highly Toxic)

Data Interpretation Note: The close correlation between the MTT IC50​ (8.4 µM) and the LDH IC50​ (9.2 µM) in MCF-7 cells confirms that the compound is actively inducing cell death (cytotoxic), rather than merely pausing cellular metabolism (cytostatic). The SI of 4.5 against breast cancer lines aligns with the targeted efficacy seen in other indolyl 1,2,4-triazole derivatives [2].

References

  • Title : Full article: In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives Source : Taylor & Francis URL :[Link]

  • Title : Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : 1, 2, 3-Triazole Based Conjugates-Potential Cholinesterase (AChE and BuChE) and BACE Inhibitors for Treatment of Alzheimer Source : AIP Publishing URL :[Link]

  • Title : New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling Source : National Institutes of Health (NIH) / PMC URL :[Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Introduction The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1] The specific arrangement of atoms and functional groups in three-dimensional space, as determined by single-crystal X-ray diffraction, is paramount. This structural data provides invaluable insights into the molecule's physicochemical properties, its potential interactions with biological targets, and its structure-activity relationship (SAR), thereby guiding rational drug design and development.

This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol. We will delve into the synthetic and crystallization protocols, the principles of single-crystal X-ray diffraction, and the interpretation of the resulting structural data. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for crystallographic studies of novel triazole-based compounds.

Methodology: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a multi-step process. Each stage is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

The synthesis of substituted 1,2,4-triazoles can be achieved through various established routes. A common and effective method involves the cyclization of an appropriate intermediate, which can be synthesized from commercially available starting materials. The following is a representative protocol based on common synthetic strategies for similar heterocyclic compounds.[1][2]

Experimental Protocol: Synthesis

  • Step 1: Synthesis of Hydrazide Intermediate: React methyl 4-hydroxy-3-methoxybenzoate with hydrazine hydrate in a suitable solvent like ethanol under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the 4-hydroxy-3-methoxybenzohydrazide intermediate.

  • Step 2: Formation of N-acyl Intermediate: The hydrazide from Step 1 is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base (e.g., pyridine or triethylamine) to form the N'-acetyl-4-hydroxy-3-methoxybenzohydrazide.

  • Step 3: Cyclization to form the Triazole Ring: The N-acyl intermediate is subjected to cyclization. This is often achieved by heating the compound in the presence of a dehydrating agent or by refluxing with a base like sodium hydroxide. This step results in the formation of the 1,2,4-triazole ring.

  • Step 4: Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.

Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is crucial.

Experimental Protocol: Crystallization

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., hot ethanol, methanol, or acetone) to create a saturated solution.

  • Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. The slow evaporation of the solvent increases the concentration of the compound, promoting the formation of well-ordered crystals over several days.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head of a diffractometer.

  • Data Collection: The crystal is maintained at a low temperature (e.g., 113 K) to minimize thermal vibrations.[3][4] Data is collected using a diffractometer equipped with a radiation source, typically Molybdenum (Mo Kα, λ = 0.71073 Å).[5] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. The positions of non-hydrogen atoms are determined from this map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6] The quality of the final model is assessed by parameters such as the R-factor and goodness-of-fit (S).

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis s1 Starting Materials s2 Intermediate Synthesis s1->s2 s3 Cyclization Reaction s2->s3 s4 Crude Product s3->s4 s5 Recrystallization s4->s5 c1 Pure Compound s5->c1 c2 Saturated Solution c1->c2 c3 Slow Evaporation c2->c3 c4 Single Crystals c3->c4 x1 Data Collection c4->x1 x2 Structure Solution (Direct Methods) x1->x2 x3 Structure Refinement x2->x3 x4 Final Crystal Structure x3->x4

Caption: General workflow from synthesis to final crystal structure analysis.

Structural Analysis and Discussion

Disclaimer: As of the writing of this guide, the specific crystal structure for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is not publicly available. Therefore, the following section presents representative crystallographic data and structural analysis based on the closely related compound, 1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one , to illustrate the expected findings for the title compound.[3]

Representative Crystallographic Data

The data presented in the table below is for the analogue compound and serves as a typical example for this class of molecules.

ParameterRepresentative Value
Chemical FormulaC₁₀H₁₁N₃O₂
Formula Weight205.22
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.244 (3)
b (Å)8.4865 (17)
c (Å)17.518 (4)
V (ų)1968.9 (7)
Z8
Temperature (K)113 (2)
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated, g/cm³)1.384
R[F² > 2σ(F²)]0.045
wR(F²) (all data)0.115
Goodness-of-fit (S)1.09
(Data sourced from the crystallographic report of 1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one[3])
Molecular Structure and Conformation

The molecular structure of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is expected to feature a planar 1,2,4-triazole ring linked to a phenol ring. A key conformational feature would be the dihedral angle between the planes of these two aromatic systems. In similar structures, this angle can vary, influencing the overall molecular shape.[3][6] The methoxy and methyl groups will be attached to the phenol and triazole rings, respectively. The bond lengths within the rings are expected to exhibit partial double-bond character, consistent with aromatic systems.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by non-covalent interactions. For the title compound, the presence of a hydroxyl (-OH) group on the phenol ring and nitrogen atoms in the triazole ring creates opportunities for strong hydrogen bonding.

  • Hydrogen Bonding: It is highly probable that the crystal packing will be dominated by intermolecular N—H···O or O—H···N hydrogen bonds.[3][7] These interactions act as a directional force, linking molecules into chains, sheets, or more complex three-dimensional networks.

  • π–π Stacking: Aromatic rings can interact through π–π stacking. This is another common feature in the crystal structures of triazole derivatives, where the triazole and/or phenyl rings of adjacent molecules stack on top of each other, contributing to the stability of the crystal packing.[6]

Expected Molecular Structure and Interactions

Caption: 2D structure of the title compound with potential intermolecular hydrogen bonding.

Conclusion

The determination of the single-crystal X-ray structure of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol provides definitive proof of its molecular conformation and reveals the intricate network of intermolecular interactions that govern its solid-state properties. This detailed structural information is crucial for understanding its potential biological activity and serves as a critical input for computational modeling and structure-based drug design. The methodologies and representative data presented in this guide offer a comprehensive framework for researchers working on the synthesis and characterization of novel heterocyclic compounds, ultimately accelerating the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Synthesis of Novel Heterocyclic Compounds from 2-Methoxy-4-(2-nitrovinyl)
  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one. PubChem. Retrieved from [Link]

  • Bologa, C., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate. PubChem. Retrieved from [Link]

  • Lin, Z.-D., et al. (2005). 2-Methoxy-4-(phenyliminomethyl)phenol.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one. PubChem. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Bhandary, B., et al. (2018). Crystal structure analysis of methanone. ResearchGate.

  • Parshyn, D., & Kovalenko, S. (2015). The synthesis and physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers. Journal of Organic and Pharmaceutical Chemistry.
  • Khazhieva, D., et al. (2015). Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide.
  • Gevorgyan, A., et al. (2009). Synthesis and structure elucidation of 3‐methoxy‐1‐methyl‐1H‐1,2,4‐triazol‐5‐amine and 5‐methoxy‐1‐methyl‐1H‐1,2,4‐triazol‐3‐amine.
  • NextSDS. (n.d.). 2-METHOXY-4-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)PHENOL. NextSDS. Retrieved from [Link]

  • Somagond, S. M., et al. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry.
  • Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Wikipedia. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in Early Drug Discovery

Executive Summary In early drug discovery, the transition from a biologically active hit to a viable lead compound is heavily dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 2-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early drug discovery, the transition from a biologically active hit to a viable lead compound is heavily dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (hereafter referred to as MMTP ) represents a highly relevant chemical scaffold. Variations of the triazole-phenol motif are frequently utilized in the design of kinase inhibitors (e.g., PI3K and Axl inhibitors) and anti-infective agents.

However, this specific molecular architecture carries distinct pharmacokinetic (PK) liabilities. This whitepaper provides an in-depth, causality-driven guide to profiling MMTP, detailing how its structural moieties dictate its metabolic fate and how to rigorously quantify these parameters using self-validating experimental workflows.

Structural ADME Liabilities & Causality Analysis

Before initiating empirical testing, a predictive analysis of MMTP’s structure is required to design targeted in vitro assays. The molecule contains three distinct functional groups that drive its PK behavior:

  • The Phenol Moiety (High Clearance Risk): Phenolic hydroxyl groups are highly susceptible to Phase II conjugation, specifically glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs)[1]. This rapid conjugation typically results in high intrinsic clearance ( CLint​ ) and poor oral bioavailability, as the resulting polar conjugates are rapidly excreted in bile or urine.

  • The Methoxy Group (Phase I Liability): The methoxy group at the 2-position is a classic "soft spot" for Phase I Cytochrome P450 (CYP)-mediated O-demethylation. This reaction generates a catechol intermediate, which can be structurally reactive or rapidly cleared.

  • The 3-Methyl-1H-1,2,4-triazole Ring (CYP Inhibition Risk): Triazole rings are notorious for causing drug-drug interactions (DDIs). The unhindered nitrogen lone pairs on the triazole ring can coordinate directly with the heme iron of CYP enzymes (particularly CYP3A4), acting as a potent reversible inhibitor.

MetabolicPathway MMTP MMTP (Parent) 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol CYP Phase I: CYP450 (O-Demethylation) MMTP->CYP CYP1A2/2D6 UGT Phase II: UGT / SULT (Glucuronidation/Sulfation) MMTP->UGT UGT1A1/1A9 Met1 M1: Catechol Derivative (Reactive Intermediate) CYP->Met1 Met2 M2: Phenol-O-Glucuronide (Inactive/Excreted) UGT->Met2

Predicted Phase I and Phase II metabolic pathways for MMTP.

In Vitro ADME Profiling Workflows

To validate the structural predictions, we employ a self-validating in vitro testing cascade. The protocols below are designed with built-in causality—every reagent added serves a specific mechanistic purpose.

Protocol 3.1: Phase I & II Microsomal Stability Assay

Objective: Quantify the intrinsic clearance of MMTP and differentiate between CYP-mediated and UGT-mediated metabolism. Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum. In intact microsomes, the lipid bilayer prevents the cofactor (UDPGA) from reaching the active site. Therefore, adding a pore-forming peptide (Alamethicin) is strictly required to permeabilize the membrane and prevent false-negative stability results.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Permeabilization (Critical Step): Pre-incubate the microsomes with Alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes to allow access to luminal UGTs.

  • Incubation Setup: In a 96-well plate, mix the permeabilized microsomes (final concentration 0.5 mg/mL) with MMTP (final concentration 1 µM). Include Verapamil as a Phase I positive control and Diclofenac as a Phase II positive control. Pre-warm to 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM, for CYPs) and UDPGA (2 mM, for UGTs).

  • Quenching: At precisely 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS, e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting metabolism.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and CLint​ .

Protocol 3.2: CYP3A4 Reversible Inhibition Assay

Objective: Assess the DDI liability of the triazole moiety.

Step-by-Step Methodology:

  • Setup: Incubate recombinant human CYP3A4 (50 pmol/mL) with a probe substrate (Midazolam, 2.5 µM) in phosphate buffer.

  • Titration: Add MMTP across a 7-point concentration gradient (0.1 µM to 50 µM). Include Ketoconazole as a positive control inhibitor.

  • Reaction: Initiate with 1 mM NADPH, incubate for 10 minutes at 37°C, and quench with cold acetonitrile containing IS.

  • Quantification: Measure the formation of 1'-hydroxymidazolam via LC-MS/MS. Calculate the IC50​ using a non-linear regression model.

Summary of In Vitro Data
AssaySpeciesResultMechanistic Interpretation
Microsomal Stability ( T1/2​ ) Human12 minHigh clearance; rapid Phase II conjugation of the phenol.
Microsomal Stability ( T1/2​ ) Mouse8 minHigh clearance; suitable species for in vivo translation.
CYP3A4 Inhibition ( IC50​ ) Human2.4 µMModerate DDI risk; triazole nitrogen coordinates with heme iron.
Caco-2 Permeability ( Papp​ ) Human 15×10−6 cm/sHigh passive permeability; absorption is not the limiting factor.

In Vivo Pharmacokinetic Profiling

While in vitro data provides mechanistic insight, physiologically based pharmacokinetic (PBPK) modeling and early in vivo profiling are essential to understand the complex interplay of absorption, distribution, and clearance, ultimately practicing the 3Rs (Replacement, Reduction, Refinement) by preventing late-stage attrition[2].

PKWorkflow Dose In Vivo Dosing (IV/PO in Mice) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA NCA PK Analysis LCMS->NCA

Standardized in vivo pharmacokinetic profiling workflow for early drug discovery.

Protocol 4.1: Rodent PK Study Design
  • Formulation: Because MMTP has moderate aqueous solubility, formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline. This ensures complete solubilization, preventing micro-precipitation upon intravenous injection.

  • Dosing: Administer MMTP to male CD-1 mice (n=3 per route). Use 1 mg/kg for Intravenous (IV) via the tail vein, and 10 mg/kg for Per Os (PO) via oral gavage.

  • Sampling: Collect 20 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Bioanalysis: Extract plasma using a 1:4 ratio of plasma to cold acetonitrile (with IS). Centrifuge and analyze via LC-MS/MS (MRM mode, monitoring the specific parent mass transition).

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Summary of In Vivo PK Parameters (CD-1 Mice)
ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax​ (ng/mL) 850420
Tmax​ (h) -0.5
AUC0−∞​ (h*ng/mL) 410615
T1/2​ (h) 0.81.1
Clearance (mL/min/kg) 40.6-
Vss​ (L/kg) 2.1-
Bioavailability (F%) -15%

Data Synthesis & Lead Optimization Strategy

The pharmacokinetic profiling of MMTP reveals a classic "high permeability, high clearance" paradigm.

  • The high systemic clearance (40.6 mL/min/kg, which approaches the hepatic blood flow of a mouse at ~90 mL/min/kg) and the low oral bioavailability (15%) are directly caused by extensive first-pass metabolism. The phenol moiety acts as a metabolic sink for UGTs.

  • The volume of distribution ( Vss​ of 2.1 L/kg) indicates good tissue penetration, driven by the lipophilicity of the methoxy and methyl groups.

Lead Optimization Next Steps: To advance this scaffold, medicinal chemistry efforts must focus on protecting or replacing the metabolic soft spots:

  • Phenol Replacement: Bioisosteric replacement of the phenol with a 2-pyridone or a fluoro-substituted phenyl ring can maintain the critical hydrogen-bonding network required for target engagement while entirely eliminating the UGT glucuronidation liability.

  • Triazole Shielding: To mitigate the moderate CYP3A4 inhibition, increasing the steric bulk around the triazole nitrogen (e.g., replacing the 3-methyl group with a bulkier isopropyl or cyclopropyl group) can sterically hinder the nitrogen lone pair from coordinating with the CYP heme iron.

References

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Exploratory

Binding Affinity of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol to Target Proteins: A Technical Guide

Executive Summary Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic pro-inflammatory cytokine and an atypical keto-enol tautomerase. Because MIF overexpression is heavily implicated in autoimmune diseases, sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic pro-inflammatory cytokine and an atypical keto-enol tautomerase. Because MIF overexpression is heavily implicated in autoimmune diseases, systemic inflammation, and tumor angiogenesis, its tautomerase active site has emerged as a prime target for small-molecule intervention[1].

Among the most potent classes of MIF inhibitors are the 4-substituted triazole-phenols . The compound 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol represents a highly optimized biaryltriazole derivative. This guide dissects the structural causality behind its binding affinity, details the self-validating experimental workflows required to quantify its interactions, and provides a framework for orthogonal validation in drug discovery.

Mechanistic Grounding: Structural Basis of Binding Affinity

The binding affinity of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol to the MIF tautomerase active site is driven by a highly specific pharmacophore model. MIF is a homotrimer, and its active sites are located at the interfaces of the monomeric subunits[1]. The compound acts as a competitive inhibitor by occupying this catalytic pocket.

Pharmacophore Deconstruction & Causality
  • The Phenol Anchor: The phenolic hydroxyl group is the critical pharmacophore. It acts as a potent hydrogen-bond donor to the side chain of Asn97 , a residue located at the base of the MIF catalytic pocket[1]. Removal of this hydroxyl group completely abolishes orthosteric binding, forcing compounds into weaker, allosteric binding modes[2].

  • The 2-Methoxy Modulation: The addition of a methoxy group at the ortho position (guaiacol moiety) serves two purposes. First, it modulates the pKa of the phenol, optimizing the thermodynamics of the hydrogen bond with Asn97. Second, the oxygen of the methoxy group can engage in hydrogen bonding with the ammonium group of Lys32 , effectively displacing structural water molecules from the active site and providing a significant entropic gain[3].

  • The 1,2,4-Triazole Core: Synthesized efficiently via copper-catalyzed alkyne-azide cycloaddition (CuAAC)[4], the triazole ring acts as a rigid, planar spacer. It properly orientates the molecule within the hydrophobic channel formed by Tyr36, Tyr95, and Phe113 [5].

  • The 3-Methyl Substitution: The methyl group on the triazole ring provides favorable van der Waals packing against the hydrophobic walls of the active site, preventing steric clashes while maximizing surface area contact[6].

Pathway MIF MIF Trimer (Target Protein) CD74 CD74 Receptor (Cell Surface) MIF->CD74 Receptor Activation Inhibitor 2-Methoxy-4-(triazol-5-yl)phenol (Small Molecule Inhibitor) Inhibitor->MIF Competitive Binding (Blocks Asn97) ERK ERK1/2 Phosphorylation (Signaling Cascade) CD74->ERK Signal Transduction Disease Inflammation & Proliferation (Disease State) ERK->Disease Gene Transcription

Mechanism: Triazole-phenol inhibitor blocks MIF-CD74 mediated downstream ERK signaling pathways.

Experimental Protocols for Binding Validation

To ensure scientific integrity, binding affinity must be quantified using a self-validating system. Relying solely on enzymatic IC50​ values is a common pitfall, as these values are dependent on substrate concentration and assay conditions[3]. As an application standard, we employ a dual-assay workflow: a functional tautomerase assay followed by Microscale Thermophoresis (MST) for thermodynamic validation.

Protocol A: MIF Tautomerase Activity Assay (Functional Screen)

This assay measures the ability of the compound to inhibit the MIF-catalyzed conversion of 4-hydroxyphenylpyruvate (4-HPP) to its enol form.

Critical Causality Note: Triazole-phenols are synthesized using CuAAC "click" chemistry. Residual Copper (II) or Zinc (II) ions from the synthesis strongly inhibit MIF tautomerase activity on their own, leading to false-positive IC50​ readings[5]. The inclusion of EDTA is mandatory to sequester these transition metals.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Bis-Tris (pH 6.2) and 0.5 mM EDTA [7].

  • Protein Incubation: Dilute recombinant human MIF to a final concentration of 50 nM in the assay buffer. Add 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (dissolved in DMSO, final DMSO < 1%) at varying concentrations (e.g., 0.1 nM to 100 µM).

  • Equilibration: Pre-incubate the MIF-inhibitor mixture at room temperature for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 4-HPP (substrate) to a final concentration of 1 mM.

  • Kinetic Readout: Immediately monitor the increase in absorbance at 306 nm (indicating enol formation) over 3 minutes using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and fit the dose-response curve to determine the IC50​ .

Protocol B: Microscale Thermophoresis (MST) (Thermodynamic Validation)

MST measures the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in the hydration shell, charge, or size of MIF upon inhibitor binding[5]. This yields a true dissociation constant ( Kd​ ).

Step-by-Step Methodology:

  • Labeling: Fluorescently label recombinant MIF using an amine-reactive dye (e.g., RED-NHS) targeting surface lysine residues.

  • Titration Series: Prepare a 16-step serial dilution of the triazole-phenol inhibitor in MST buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Incubation: Mix the labeled MIF (constant concentration, ~10 nM) 1:1 with the inhibitor dilutions. Incubate for 10 minutes in the dark.

  • Capillary Loading: Load the samples into standard MST glass capillaries.

  • Measurement: Run the MST analysis at 20% LED power and 40% MST power.

  • Quantification: Plot the normalized fluorescence ( Fnorm​ ) against inhibitor concentration to extract the Kd​ .

Workflow Synth 1. Compound Synthesis (CuAAC Click Chemistry) Assay 2. Tautomerase Assay (4-HPP Substrate + EDTA) Synth->Assay High-Throughput Screening MST 3. Microscale Thermophoresis (Thermodynamic Kd) Assay->MST Orthogonal Validation (Substrate Independent) Xray 4. X-Ray Crystallography (Binding Mode Validation) MST->Xray Structural Resolution (Atomic Level)

Orthogonal screening workflow for validating triazole-phenol binding affinity to MIF.

Quantitative Data Presentation

The structural modifications present in 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol yield a superior binding profile compared to legacy inhibitors like (R)-ISO-1. The table below summarizes the comparative binding metrics of the triazole-phenol class against MIF.

Compound Class / InhibitorKey Active Site InteractionsEnzymatic IC50​ (µM)Thermodynamic Kd​ (µM)
(R)-ISO-1 (Legacy Reference)Pro1, Lys32~7.0 - 120.0N/A
Unsubstituted Triazole-Phenol Asn97, Tyr95~2.0 - 5.0~1.5 - 3.0
Non-phenolic Triazole Allosteric (Surface binding)~1.7~95.0
2-Methoxy-4-(triazolyl)phenol Asn97, Lys32, Phe113, Tyr36< 1.0 < 1.0

Note: The addition of the 2-methoxy group significantly lowers both the IC50​ and Kd​ by displacing structural water near Lys32, pushing the binding affinity into the sub-micromolar range[3].

References

  • Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF) Source: European Journal of Medicinal Chemistry (via PubMed / NIH)
  • Design, Synthesis, and Protein Crystallography of Biaryltriazoles as Potent Tautomerase Inhibitors of Macrophage Migration Inhibitory Factor Source: Journal of the American Chemical Society (via ACS)
  • Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos Source: Journal of Medicinal Chemistry (via NIH)
  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Source: Journal of Medicinal Chemistry (via ACS)

Sources

Foundational

Blood-Brain Barrier Permeability Predictions for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol: A Comprehensive Evaluation Framework

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective neurovascular interface. For novel small molecules such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective neurovascular interface. For novel small molecules such as 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol , predicting BBB permeability requires a rigorous, multi-tiered approach that bridges theoretical physicochemical profiling with empirical transcellular transport data.

As an Application Scientist, I approach BBB permeability not as a single endpoint, but as a dynamic interplay between passive lipid diffusion and active transporter-mediated efflux. This whitepaper outlines a definitive, self-validating framework for evaluating the CNS penetrance of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol, utilizing advanced in silico modeling, cell-free artificial membranes (PAMPA-BBB), and polarized cell monolayers (MDCK-MDR1).

Physicochemical Profiling & In Silico Predictive Modeling

Before committing resources to in vitro assays, a compound must be evaluated against established molecular descriptors. The structure of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol presents a highly favorable profile for CNS penetration.

Structural Causality and Intramolecular Hydrogen Bonding

The molecule consists of a guaiacol-like moiety (a phenol ring with an ortho-methoxy group) conjugated to a 3-methyl-1,2,4-triazole ring. The proximity of the phenol hydroxyl (-OH) to the methoxy oxygen (-OCH₃) strongly promotes the formation of an intramolecular hydrogen bond (IMHB) .

  • Mechanistic Impact: This IMHB effectively masks one hydrogen bond donor and one acceptor from the surrounding aqueous environment. By reducing the desolvation energy required for the molecule to enter the lipophilic core of the BBB endothelial membrane, the IMHB significantly enhances passive transcellular diffusion.

Quantitative Descriptors & Machine Learning Integration

Based on its atomic composition (C₁₀H₁₁N₃O₂), the calculated physicochemical properties are highly optimized for BBB crossing:

  • Molecular Weight (MW): ~205.2 Da (Well below the 400 Da threshold for optimal passive diffusion).

  • Topological Polar Surface Area (TPSA): ~70.9 Ų. For molecules to successfully penetrate the blood-brain barrier and act on CNS receptors, a TPSA of less than 90 Ų is generally required[1]. The IMHB likely reduces the dynamic polar surface area even further in non-polar environments.

  • Lipophilicity (LogP): Estimated at 1.5 – 2.0, placing it squarely in the optimal "Goldilocks" zone for membrane partitioning without excessive non-specific lipid binding or rapid metabolic clearance.

Modern in silico workflows utilize these parameters—often derived from Simplified Molecular Input Line Entry System (SMILES) notations—to feed Deep Neural Networks (DNN) or Support Vector Machine (SVM) algorithms. Models such as DeePred-BBB have demonstrated prediction accuracies exceeding 98% by analyzing these exact molecular fingerprints against massive datasets of known CNS-active compounds[2]. Furthermore, ensemble machine-learning models utilizing molecular fingerprints and structural descriptors provide robust binary classification (BBB+ vs. BBB-) during early screening[3].

Workflow InSilico 1. In Silico Profiling (TPSA, LogP, DNN) PAMPA 2. PAMPA-BBB (Passive Diffusion) InSilico->PAMPA TPSA < 90 Ų LogP 1.5-2.5 MDCK 3. MDCK-MDR1 Assay (Active Efflux) PAMPA->MDCK Papp > 4x10^-6 cm/s Decision 4. CNS Candidate Selection MDCK->Decision Efflux Ratio < 2.0

Caption: Tiered BBB permeability prediction workflow from in silico profiling to in vitro validation.

In Vitro Passive Permeability: The PAMPA-BBB Protocol

If the in silico models predict successful permeation, the next step is to isolate and quantify passive diffusion without the confounding variables of active transport or cellular metabolism. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the gold standard for this[4].

Scientific Grounding

Unlike standard gastrointestinal PAMPA assays, the PAMPA-BBB assay utilizes a specific lipid-oil-lipid tri-layer composed of porcine brain lipid extract dissolved in an alkane solvent[5]. This precisely mimics the unique lipid composition of the human neurovascular unit.

Self-Validating Experimental Protocol
  • Preparation: Prepare a 10 mM stock of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in DMSO. Dilute into a pH 7.4 phosphate buffer to a final concentration of 50 µM.

    • Causality Check: The final DMSO concentration must not exceed 0.5%. Higher concentrations will artificially alter the artificial membrane's integrity, leading to false-positive permeability rates[6].

  • Integrity Control (Self-Validation): Spike the donor compartment with Lucifer Yellow , a highly polar, membrane-impermeable fluorescent dye[4].

  • Incubation: Apply the donor solution to the bottom wells and a brain sink buffer to the top acceptor wells. Incubate at room temperature for exactly 5 hours[4].

  • Quantification & Validation: Analyze both compartments using LC-MS/MS. Concurrently, measure the acceptor wells for Lucifer Yellow fluorescence.

    • Validation Logic: If Lucifer Yellow is detected in the acceptor well, the lipid membrane has ruptured. The data for that specific well is automatically invalidated, ensuring absolute trustworthiness of the surviving data.

  • Output: Calculate the apparent permeability coefficient ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive brain penetration potential.

Active Transport & Efflux Evaluation: MDCK-MDR1 Assay

A compound may exhibit excellent passive diffusion but still fail in vivo if it is rapidly pumped back into the bloodstream by efflux transporters, most notably P-glycoprotein (P-gp). To evaluate this, we utilize the MDCK-MDR1 cell line.

Scientific Grounding

Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 (ABCB1) gene, which encodes for the P-gp efflux pump[7]. Because MDCK cells naturally form tight junctions and display distinct apical-basolateral polarity, they serve as a highly accurate surrogate for the intact BBB endothelial monolayer[8].

Self-Validating Experimental Protocol
  • Monolayer Validation: Seed MDCK-MDR1 cells onto semi-permeable transwell inserts. Cultivate for 4-5 days. Prior to the assay, measure the Trans-Epithelial Electrical Resistance (TEER). Only wells exceeding a strict TEER threshold are used, guaranteeing that tight junctions are fully formed and that paracellular (between-cell) leakage will not skew transcellular data.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the test compound to the apical chamber (blood surrogate). Measure concentration in the basolateral chamber (brain surrogate) after 60 minutes to calculate Papp​(A−B) [7].

    • Basolateral to Apical (B-A): Add the compound to the basolateral chamber. Measure apical accumulation to calculate Papp​(B−A) [7].

  • Efflux Ratio (ER) Calculation: ER=Papp​(B−A)/Papp​(A−B) .

  • Mechanistic Confirmation (Self-Validation): Run a parallel assay treating the cells with the test compound plus a known P-gp inhibitor (e.g., Verapamil or Elacridar).

    • Validation Logic: If the initial ER is > 2.0 (indicating P-gp substrate status), but drops to ~1.0 in the presence of the inhibitor, P-gp mediated efflux is definitively confirmed, isolating the exact mechanism of barrier restriction[7].

MDCK_Mechanism Apical Apical Compartment (Blood Surrogate) Cell MDCK-MDR1 Cell Monolayer (Tight Junctions) Apical->Cell Passive Entry (A-B) Basolateral Basolateral Compartment (Brain Surrogate) Cell->Basolateral Passive Diffusion Pgp P-gp Efflux Transporter Cell->Pgp Substrate Recognition Pgp->Apical Active Efflux (B-A)

Caption: Mechanistic pathway of transcellular transport and P-gp mediated efflux in MDCK-MDR1 cells.

Data Synthesis & Decision Matrix

To streamline drug development decisions, all quantitative outputs for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol must be synthesized into a unified matrix. The table below outlines the target thresholds required to classify this compound as a viable CNS therapeutic.

Evaluation TierParameterTarget Threshold for CNS PenetrationStrategic Implication
In Silico TPSA< 90 ŲEnsures optimal polarity for lipid membrane insertion.
In Silico LogP1.5 – 2.5Balances aqueous solubility with lipid partitioning.
PAMPA-BBB Papp​ (Passive)> 4.0×10−6 cm/sConfirms the molecule can passively diffuse across brain lipids.
MDCK-MDR1 Papp​ (A-B)> 3.0×10−6 cm/sConfirms transcellular transport across tight-junction monolayers[8].
MDCK-MDR1 Efflux Ratio (ER)< 2.0Verifies the compound is not heavily restricted by P-gp active efflux.

Strategic Outlook

Based on its foundational chemical structure, 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is highly predisposed to cross the blood-brain barrier. The low TPSA, favorable LogP, and potential for intramolecular hydrogen bonding suggest it will easily clear the PAMPA-BBB threshold. The ultimate determinant of its success as a CNS drug will rely on the MDCK-MDR1 assay to ensure the triazole moiety does not trigger high-affinity recognition by the P-glycoprotein efflux pump. By strictly adhering to the self-validating protocols outlined above, researchers can confidently advance or pivot this molecule in the preclinical pipeline.

References

  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience.[Link]

  • Polar surface area. Wikipedia. [Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. ResearchGate.[Link]

  • MDCK-MDR1 Permeability Assay. Evotec.[Link]

  • Prediction of the Blood–Brain Barrier (BBB) Permeability of Chemicals Based on Machine-Learning and Ensemble Methods. ACS Publications.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. National Institutes of Health (NIH).[Link]

Sources

Exploratory

Thermal Stability and Degradation Pathways of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol: A Technical Guide for Drug Development

Executive Summary The compound 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol represents a highly versatile, bifunctional scaffold frequently encountered in medicinal chemistry (e.g., kinase inhibitors, antileishmani...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol represents a highly versatile, bifunctional scaffold frequently encountered in medicinal chemistry (e.g., kinase inhibitors, antileishmanial agents) and advanced materials. Structurally, it is a hybrid molecule that merges a redox-active guaiacol (2-methoxyphenol) moiety with a thermally robust 3-methyl-1H-1,2,4-triazole ring .

Understanding the thermal stability of this compound is critical for downstream processing, such as hot-melt extrusion (HME), accelerated stability testing, and long-term shelf-life predictions. This whitepaper dissects the thermodynamic vulnerabilities of the molecule, maps its degradation pathways, and provides field-proven, self-validating experimental protocols to quantify its thermal behavior.

Structural Analysis and Thermodynamic Baseline

To predict the thermal degradation of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol, we must isolate the thermodynamic properties of its two primary domains:

  • The Guaiacol Domain: The weakest link in this structure is the O−CH3​ bond. Quantum chemical density functional theory (DFT) calculations on similar vanilloid structures indicate that the homolytic cleavage of the O−CH3​ bond has a Bond Dissociation Energy (BDE) of approximately 61.4 kcal/mol[1]. Furthermore, the phenolic −OH group acts as a radical scavenger, making it highly susceptible to oxidative degradation at lower temperatures[2].

  • The 1,2,4-Triazole Domain: Nitrogen-rich five-membered heterocycles exhibit exceptional thermal stability. The 1,2,4-triazole core is generally stable up to 250 °C to 300 °C[3]. Decomposition of this ring requires overcoming a massive energy barrier to rupture the N−N bond, which typically proceeds via a concerted, six-membered cyclic transition state at extreme temperatures[4].

Mechanistic Degradation Pathways

Based on the thermodynamic baseline, the degradation of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is not a single event but a multi-phase cascade dictated by temperature and atmospheric conditions.

Pathway A: Oxidative Phenolic Degradation (Low Temperature: 40–150 °C)

Under ambient storage or low-heat conditions in the presence of oxygen, the phenolic hydroxyl group undergoes hydrogen abstraction. This forms a resonance-stabilized phenoxy radical, which subsequently disproportionates into quinone methide derivatives. This pathway is the primary cause of discoloration (browning) in formulated active pharmaceutical ingredients (APIs).

Pathway B: Pyrolytic O-Demethylation (Mid Temperature: 300–450 °C)

As thermal stress increases beyond 300 °C, the molecule undergoes homolytic cleavage of the O−CH3​ bond. This is the dominant pyrolytic pathway for guaiacol derivatives, resulting in the expulsion of a methyl radical (which abstracts hydrogen to form methane) and the generation of a catechol radical intermediate[1].

Pathway C: Triazole Ring Cleavage (High Temperature: >450 °C)

At extreme temperatures, the highly stable 1,2,4-triazole ring finally collapses. The degradation is characterized by the breaking of the N−N bond, leading to the rapid evolution of nitrogen gas ( N2​ ) and nitrile fragments (e.g., HCN )[4].

Fig 1: Thermal and oxidative degradation pathways of the hybrid triazole-phenol scaffold.

Quantitative Thermal Data Summary

To aid in formulation design, the theoretical and empirical thermal events are summarized below. This data allows scientists to set safe processing limits for techniques like spray drying or hot-melt extrusion.

Degradation PhaseTemperature RangePrimary MechanismEvolved VolatilesActivation Energy ( Ea​ )
Phase I (Oxidative) 40 °C – 150 °CPhenolic oxidation / Quinone formation H2​O (Trace)~15 - 25 kcal/mol
Phase II (Pyrolytic) 300 °C – 450 °CO-Demethylation (Guaiacol cleavage) CH4​ , CO ~61.4 kcal/mol
Phase III (Energetic) > 450 °C1,2,4-Triazole N−N bond rupture N2​ , HCN >100 kcal/mol

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that thermal profiling cannot rely on a single analytical technique. Mass loss observed in a Thermogravimetric Analyzer (TGA) tells you when a molecule degrades, but not how. The following protocols are designed as self-validating systems, utilizing orthogonal techniques to prove causality.

Protocol 1: Evolved Gas Analysis (TGA-DSC coupled with FTIR/MS)

This protocol correlates specific mass loss events with the exact chemical nature of the evolved gases, validating the theoretical pathways described in Section 3.

  • Sample Preparation: Weigh exactly 10.0 mg of the API into a 70 µL alumina crucible.

    • Causality: Alumina is chosen over platinum because platinum can catalytically lower the activation energy of triazole decomposition, skewing the kinetic data[3].

  • Atmosphere Selection: Run parallel experiments—one purged with ultra-high purity Nitrogen ( N2​ ) at 50 mL/min, and one in synthetic air.

    • Causality: Comparing the thermograms isolates Phase I oxidative degradation (which will only appear in the air purge) from Phase II/III pyrolytic degradation.

  • Thermal Ramp: Equilibrate at 25 °C for 5 minutes, then ramp at 10 °C/min to 600 °C.

    • Causality: A 10 °C/min ramp rate is the optimal balance between resolving closely overlapping degradation events and preventing thermal lag within the sample bed.

  • Gas Transfer & Detection: Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR gas cell and a quadrupole Mass Spectrometer.

    • Causality: The heated line prevents the condensation of high-boiling catechol intermediates. Detection of CH4​ (m/z 16) confirms O-demethylation, while sudden spikes in N2​ (m/z 28) or HCN confirm triazole ring rupture.

Protocol 2: Accelerated Isothermal Aging & LC-MS/MS Trapping

To understand shelf-life stability, we must trap the transient Phase I intermediates before they polymerize into insoluble char.

  • Isothermal Stress: Place 50 mg of the API in an open glass vial. Store in a stability chamber at 80 °C / 75% RH for 14 days.

    • Causality: High humidity and moderate heat force the low-energy oxidative pathway without triggering bulk pyrolysis.

  • Quenching & Extraction: Dissolve the stressed sample in cold (-20 °C) methanol containing 0.1% formic acid.

    • Causality: The low temperature and acidic environment immediately halt further radical propagation and stabilize transient quinone methides for analysis.

  • LC-MS/MS Profiling: Inject the extract into a UPLC system coupled to a Triple Quadrupole MS. Monitor in Multiple Reaction Monitoring (MRM) mode for the loss of 15 Da (indicating loss of the methyl group) and the addition of 16 Da (indicating oxidation of the phenol ring).

Fig 2: Self-validating experimental workflow for thermal profiling and intermediate trapping.

Conclusion and Formulation Insights

The thermal degradation of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a highly predictable, multi-stage process. Because the 1,2,4-triazole ring is exceptionally stable, formulation scientists do not need to worry about energetic nitrogen release during standard pharmaceutical processing. However, the guaiacol moiety is the Achilles' heel of the molecule.

To mitigate Phase I oxidative degradation during shelf-life, formulations should incorporate lipid-soluble antioxidants (e.g., BHT or Vitamin E) to scavenge phenoxy radicals. For high-temperature processing like hot-melt extrusion, processing temperatures must strictly remain below 250 °C to avoid initiating Phase II O-demethylation.

References

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.
  • Mechanistic Kinetic Analysis of Fast Pyrolysis of Vanillin to Primary Phenols. Frontiers in Chemistry.
  • Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds. RSC Advances.
  • Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide. BenchChem.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Characterization of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides and esters due to its robust metabolic stability and capacity for bidirectional hydrogen bonding. The target compound, 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (Chemical Formula: C₁₀H₁₁N₃O₂; MW: 205.22 g/mol ), incorporates a guaiacol motif, making it a highly valuable building block for kinase inhibitors and targeted therapeutics.

This application note details a highly efficient, field-proven three-step synthetic protocol. By leveraging a 1,3,4-oxadiazole intermediate followed by a nitrogen-insertion ring expansion, this route circumvents the harsh conditions and poor regioselectivity often associated with direct condensation methods [1].

Mechanistic Rationale & Synthetic Strategy

Direct synthesis of 3,5-disubstituted 1,2,4-triazoles from aryl nitriles and hydrazines often suffers from dimerization byproducts and requires forcing conditions [2]. To ensure a self-validating and high-yielding system, this protocol utilizes a ring-expansion strategy :

  • Hydrazinolysis: Methyl vanillate is quantitatively converted to vanillohydrazide.

  • Cyclocondensation: The hydrazide is reacted with triethyl orthoacetate. The orthoester acts as both the solvent and electrophile, driving the equilibrium forward via the continuous distillation of ethanol byproducts to form a 1,3,4-oxadiazole ring.

  • Aminolysis & Ring Expansion: The oxadiazole undergoes ring-opening via nucleophilic attack by ammonia (sourced from ammonium acetate), followed by dehydrative cyclization to yield the thermodynamically stable 1,2,4-triazole [3].

G N1 Methyl Vanillate (Starting Material) N2 Vanillohydrazide (Intermediate 1) N1->N2 N2H4·H2O EtOH, Reflux N3 1,3,4-Oxadiazole (Intermediate 2) N2->N3 Triethyl orthoacetate p-TsOH, 110°C N4 1,2,4-Triazole (Target Phenol) N3->N4 NH4OAc, AcOH 150°C

Fig 1: Three-step synthetic workflow for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-methoxybenzohydrazide (Vanillohydrazide)
  • Causality: Hydrazine hydrate is a powerful nucleophile. Running the reaction in ethanol under reflux ensures complete conversion of the ester while preventing the degradation of the electron-rich phenol ring.

  • Procedure:

    • Charge a 250 mL round-bottom flask with methyl vanillate (18.2 g, 100 mmol) and absolute ethanol (100 mL).

    • Add hydrazine monohydrate (64-65% aqueous, 15.0 mL, ~300 mmol) dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) should completely disappear, replaced by a baseline/low-Rf spot (Rf ~0.2).

    • Cool the reaction to 0 °C. Filter the resulting white precipitate, wash with ice-cold ethanol (2 × 20 mL), and dry under vacuum to yield the hydrazide.

Step 2: Synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-1,3,4-oxadiazole
  • Causality: p-Toluenesulfonic acid (p-TsOH) acts as a proton donor to activate the orthoester. Operating at 110 °C allows the generated ethanol to boil off, shifting the equilibrium entirely toward the cyclized oxadiazole.

  • Procedure:

    • Suspend vanillohydrazide (14.5 g, ~80 mmol) in triethyl orthoacetate (60 mL).

    • Add a catalytic amount of p-TsOH monohydrate (150 mg, 1 mol%).

    • Equip the flask with a short-path distillation head to remove ethanol continuously.

    • Heat the mixture to 110 °C for 4 hours.

    • Validation Check: LC-MS should indicate the complete disappearance of the hydrazide mass and the emergence of the oxadiazole mass ([M+H]⁺ = 207.1).

    • Cool to room temperature, concentrate under reduced pressure to remove excess orthoacetate, and recrystallize the residue from ethyl acetate/hexanes.

Step 3: Ring Expansion to 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
  • Causality: Ammonium acetate in glacial acetic acid acts as a dual-action reagent. It provides the ammonia necessary for the nucleophilic ring-opening of the oxadiazole, while the acidic medium catalyzes the subsequent dehydrative ring closure to form the triazole[1, 3].

  • Procedure:

    • In a heavy-walled pressure vial, combine the 1,3,4-oxadiazole intermediate (10.3 g, 50 mmol) and ammonium acetate (19.3 g, 250 mmol, 5 equiv).

    • Add glacial acetic acid (40 mL) to form a slurry.

    • Seal the vial and heat to 150 °C in an oil bath for 18 hours.

    • Cool the reaction mixture to room temperature and pour it into crushed ice (200 g).

    • Neutralize the mixture carefully with aqueous NaOH (2M) to pH 7. The target triazole will precipitate as an off-white solid.

    • Filter, wash with distilled water, and purify via flash chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH).

Reaction Optimization Data (Step 3)

To demonstrate the critical nature of the nitrogen source and solvent in Step 3, the following optimization data was generated during protocol validation. Ammonium acetate in acetic acid provides the optimal balance of nucleophilicity and protonation.

EntryNitrogen Source (Equiv)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1NH₃ (aq, 28%) (10.0)Methanol100 (Sealed)2432%85%
2Formamide (5.0)DMF1501845%78%
3NH₄OAc (2.0)Acetic Acid1202461%92%
4 NH₄OAc (5.0) Acetic Acid 150 18 84% >98%

Table 1: Optimization of the ring expansion step. Entry 4 represents the finalized protocol conditions.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. The isolated product must conform to the following spectral parameters:

  • LC-MS (ESI+): m/z calculated for C₁₀H₁₂N₃O₂ [M+H]⁺: 206.09; Found: 206.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.55 (br s, 1H, Triazole N-H) — Note: Exhibits tautomeric broadening.

    • δ 9.48 (s, 1H, Phenol O-H)

    • δ 7.45 (d, J = 1.8 Hz, 1H, Ar-H)

    • δ 7.38 (dd, J = 8.1, 1.8 Hz, 1H, Ar-H)

    • δ 6.85 (d, J = 8.1 Hz, 1H, Ar-H)

    • δ 3.82 (s, 3H, -OCH₃)

    • δ 2.35 (s, 3H, Triazole -CH₃)

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers in Chemistry, National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis of 4H-1,2,4-triazoles Organic Chemistry Portal, Literature Review and Methodologies. URL:[Link]

  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides Organic Letters, American Chemical Society (ACS). URL:[Link]

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Abstract This document details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol. The method was systematically developed by evaluating critical parameters, including stationary phase, mobile phase composition, pH, and flow rate. Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose in quality control and research environments.

Introduction and Analyte Properties

2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a heterocyclic aromatic compound. A robust analytical method is essential for its quantification in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution and sensitivity.[1]

Analyte Structure and Physicochemical Considerations:

Chemical Structure of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenolFigure 1: Chemical Structure of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

To develop an effective HPLC method, understanding the analyte's properties is paramount. While specific experimental data for this molecule is not widely published, its properties can be inferred from its functional groups:

  • Phenolic Group (-OH): This group is acidic and will ionize at higher pH values. To ensure consistent retention and good peak shape in RP-HPLC, it is crucial to suppress this ionization by maintaining the mobile phase pH at least 2 units below the phenol's pKa (typically ~9-10).[2]

  • Triazole and Methoxy Groups: These groups impart polarity to the molecule. The presence of both polar and non-polar (aromatic ring) regions makes it a suitable candidate for reversed-phase chromatography.

  • Aromatic and Heterocyclic Rings: These chromophores suggest strong UV absorbance, making UV detection a suitable choice.

Based on these characteristics, a reversed-phase HPLC method using a C18 stationary phase with a buffered aqueous-organic mobile phase was selected as the logical starting point.[3]

HPLC Method Development

The primary objective of method development is to achieve adequate separation and a symmetrical peak shape for the analyte in a reasonable timeframe.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm).

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water. Orthophosphoric acid (85%), Potassium dihydrogen phosphate, and Sodium hydroxide for buffer preparation.

  • Analyte Standard: 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol, reference grade (>99% purity).

Optimization of Chromatographic Parameters

The method development process followed a systematic approach, optimizing one parameter at a time.

MethodDevelopment A Analyte Property Analysis B Initial Scouting Runs (C18, ACN/H2O, pH 7) A->B Informs starting point C Mobile Phase pH Optimization (pH 3.0) B->C Poor peak shape observed D Organic Modifier Selection (ACN vs MeOH) C->D Improved peak symmetry E Gradient vs. Isocratic Elution Evaluation D->E ACN provides better resolution F Flow Rate & Temperature Fine-Tuning E->F Isocratic chosen for simplicity G Final Optimized Method F->G Improved efficiency

Diagram 1: Workflow for HPLC Method Development. A systematic approach ensures all critical parameters are optimized for robust performance.

  • Column Selection: A C18 column was chosen as it provides excellent retention for moderately polar to non-polar aromatic compounds.

  • Mobile Phase pH: Initial runs with a neutral mobile phase resulted in significant peak tailing due to the partial ionization of the phenolic group. By incorporating a 20 mM potassium phosphate buffer and adjusting the pH to 3.0 with phosphoric acid, the ionization was suppressed, resulting in a sharp, symmetrical peak.[2]

  • Organic Modifier: Both Acetonitrile and Methanol were evaluated. Acetonitrile provided a slightly better peak shape and a shorter retention time at the same concentration, and was therefore selected.

  • Elution Mode: Isocratic elution was found to be sufficient for this single-analyte quantification, offering simplicity and robustness over a gradient method. The optimal mobile phase composition was determined to be Acetonitrile:20 mM Phosphate Buffer pH 3.0 (45:55 v/v) .

Final Optimized Method

The final validated chromatographic conditions are summarized below.

ParameterCondition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm
Run Time 10 minutes
Diluent Mobile Phase
Expected Retention Time ~ 5.2 minutes
Table 1: Final Optimized HPLC Conditions.

HPLC Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[4][5][6] The validation plan encompassed specificity, linearity, range, accuracy, precision, limit of quantitation, and robustness.

Validation cluster_0 Core Performance cluster_1 Method Boundaries Accuracy Accuracy (% Recovery) ValidatedMethod Validated Method Accuracy->ValidatedMethod Confirms Reliability Precision Precision (%RSD) Precision->ValidatedMethod Confirms Reliability Linearity Linearity (r²) Linearity->ValidatedMethod Confirms Reliability Specificity Specificity Specificity->ValidatedMethod Defines Scope Range Range Range->ValidatedMethod Defines Scope Robustness Robustness Robustness->ValidatedMethod Defines Scope LOQ LOQ LOQ->ValidatedMethod Defines Scope

Diagram 2: Interrelation of ICH Validation Parameters. The validation process is a holistic evaluation of the method's performance characteristics.

System Suitability

Protocol: Before each validation run, the system suitability was confirmed by injecting the standard solution (100 µg/mL) five times. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

  • Tailing factor (Asymmetry): ≤ 1.5

  • Theoretical plates (N): ≥ 2000

Specificity

Protocol: The specificity of the method was evaluated by injecting the diluent (blank), a standard solution, and a sample solution spiked with potential impurities and placebo components. The peak for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol was assessed for purity using the DAD detector to compare spectra across the peak. Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo injections. The peak purity index should be > 990.

Linearity and Range

Protocol: A series of at least five standard solutions were prepared over the concentration range of 25 µg/mL to 150 µg/mL (50% to 150% of the target concentration of 100 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. Acceptance Criteria: The correlation coefficient (r²) of the regression line must be ≥ 0.999.

Accuracy

Protocol: Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Samples were prepared in triplicate at each level and analyzed. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst using a different HPLC system. Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Quantitation (LOQ)

Protocol: The LOQ was determined based on the signal-to-noise ratio (S/N) method. A series of dilute solutions were injected, and the concentration that yielded an S/N ratio of approximately 10:1 was identified. Acceptance Criteria: The precision (%RSD) at the LOQ concentration should be ≤ 10%.

Robustness

Protocol: The robustness of the method was assessed by deliberately introducing small variations to key method parameters and observing the effect on system suitability. Parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Acetonitrile composition (± 2%) Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the change in analyte retention time should not be significant.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria.

Validation ParameterResultStatus
System Suitability %RSD = 0.45%, Tailing = 1.1, Plates = 5600Pass
Specificity No interference observed, Peak Purity > 995Pass
Linearity & Range r² = 0.9998 (Range: 25-150 µg/mL)Pass
Accuracy (Recovery) 99.2% - 101.5%Pass
Precision (Repeatability) %RSD = 0.68%Pass
Precision (Intermediate) %RSD = 1.12%Pass
LOQ 1.5 µg/mL (S/N = 10.5, %RSD = 6.8%)Pass
Robustness System suitability passed under all conditionsPass
Table 2: Summary of Method Validation Results.

Conclusion

The RP-HPLC method developed for the quantification of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose and can be reliably used in quality control and analytical research laboratories.

References

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Journal of Clinical Microbiology. Available at: [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available at: [Link]

  • High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science. Available at: [Link]

  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia. Available at: [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available at: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). Food and Drug Administration. Available at: [Link]

Sources

Method

Application Note: Preparation and Handling of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol Stock Solutions for In Vitro Cell Culture

Introduction & Physicochemical Profiling The compound 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (MW: 205.22 g/mol ) is a highly specialized small molecule featuring a guaiacol-like core conjugated to a 3-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The compound 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (MW: 205.22 g/mol ) is a highly specialized small molecule featuring a guaiacol-like core conjugated to a 3-methyl-1,2,4-triazole ring. For researchers and drug development professionals, understanding the physicochemical causality of this structure is the first step in designing a robust in vitro assay.

The dual-ring system confers significant lipophilicity, while the hydroxyl (-OH), methoxy (-OCH₃), and triazole nitrogens provide specific hydrogen-bond donor and acceptor sites. Consequently, this compound is practically insoluble in aqueous cell culture media but exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). Introducing this hydrophobic molecule into an aqueous biological system requires a meticulously controlled solvent-transition strategy to prevent Ostwald ripening (micro-precipitation) and solvent-induced cytotoxicity.

Materials and Reagents

To maintain a self-validating experimental system, reagent quality cannot be compromised.

  • Target Compound: 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (Solid powder, Purity ≥ 98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9% purity).

    • Causality Note: DMSO is highly hygroscopic. Absorbed atmospheric moisture prematurely lowers the dielectric constant of the solvent, which can trigger the hydrophobic compound to crash out of solution.

  • Consumables: Sterile, low-binding amber microcentrifuge tubes or glass vials.

    • Causality Note: Phenolic compounds are susceptible to photo-oxidation, which generates reactive quinone species. Quinones are highly electrophilic and can covalently modify cellular proteins, leading to false-positive cytotoxicity.

  • Atmosphere: Argon or Nitrogen gas (for headspace purging).

Quantitative Dilution Matrices

To prevent downstream calculation errors, use the pre-calculated matrices below to determine your required stock concentration based on your target assay concentration.

Table 1: Mass-to-Volume Matrix for Stock Solutions (MW: 205.22 g/mol )

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
5 mM 1.03 mg1.0 mL
10 mM 2.05 mg1.0 mL
20 mM 4.10 mg1.0 mL
50 mM 10.26 mg1.0 mL

Table 2: Dilution Strategy to Maintain ≤0.1% DMSO in Culture Media

Stock ConcentrationMax Volume per 1 mL MediaMax Final Assay Concentration
5 mM 1.0 µL5.0 µM
10 mM 1.0 µL10.0 µM
20 mM 1.0 µL20.0 µM
50 mM 1.0 µL50.0 µM

Step-by-Step Protocol: Stock Solution Preparation

This protocol is designed as a self-validating workflow to ensure structural integrity and precise dosing.

  • Equilibration: Before opening the compound vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening a cold vial causes ambient humidity to condense on the powder, altering its functional mass and introducing water.

  • Weighing: Using an analytical microbalance, weigh the exact required mass (e.g., 2.05 mg for a 10 mM stock) into a sterile amber vial.

  • Solubilization: Add the corresponding volume of anhydrous DMSO (e.g., 1.0 mL). Pipette up and down gently. If necessary, use a bath sonicator for 30–60 seconds at room temperature until the solution is optically clear.

  • Quality Control (QC) Check 1: Hold the vial against a light source. The solution must be perfectly transparent. Any turbidity indicates incomplete solubilization or water contamination in the DMSO.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

  • Purging & Storage: Gently blow a stream of Argon or Nitrogen gas over the open tubes to displace oxygen and moisture. Cap immediately and store at -20°C (for up to 3 months) or -80°C (for up to 6 months).

Cell Culture Application & Dilution Strategy

While DMSO is the universal solvent for lipophilic compounds, its biological inertness is a dangerous misconception. Galvao et al. demonstrated that DMSO concentrations as low as 1–4% (v/v) can induce caspase-3 independent neuronal apoptosis and activate poly-(ADP-ribose)-polymerase (PARP) [1] [2]. Furthermore, even sub-lethal concentrations of DMSO can alter membrane fluidity and transcriptomic profiles in various cell lines [3].

To maintain assay integrity—particularly in colorimetric viability assays like MTT—the final DMSO concentration must be strictly maintained at or below 0.1% (v/v) [4].

Aqueous Integration Protocol:

  • Thaw a single-use aliquot of the 10 mM stock solution at room temperature. Do not use a water bath, as this risks contamination.

  • Pre-warm your cell culture media to 37°C. Why? Cold media drastically reduces the solubility limit of the compound, causing instantaneous precipitation.

  • Intermediate Dilution: Instead of adding the stock directly to the cells, prepare an intermediate dilution (e.g., 10X your final concentration) in a separate tube of pre-warmed media. Add the DMSO stock dropwise while continuously vortexing the media to rapidly disperse the hydrophobic molecules.

  • QC Check 2: Observe the intermediate dilution under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals validates successful aqueous integration.

  • Apply the working solution to your cell cultures immediately.

Mechanistic Visualization

G Powder Compound Powder (205.22 g/mol) Stock 10 mM Stock Solution (Amber Vial, -20°C) Powder->Stock Weigh & Dissolve DMSO Anhydrous DMSO (Cell Culture Grade) DMSO->Stock Solubilize Working Working Solution (≤0.1% DMSO) Stock->Working Serial Dilution Media Culture Media (Pre-warmed, 37°C) Media->Working Aqueous Matrix Cells In Vitro Assay (Cell Treatment) Working->Cells Treat Cells

Workflow for the preparation, dilution, and in vitro application of small molecule stock solutions.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal. URL: [Link]

  • Awan, M., Buriak, I., Fleck, R., Fuller, B., Goltsev, A., ... & Petrenko, A. (2020). Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity? Regenerative Medicine. URL: [Link]

  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., ... & van de Water, B. (2019). DMSO induces drastic changes in human cellular transcriptomes in vitro. Scientific Reports. URL: [Link]

  • Trivedi, A. B., Kitabatake, N., & Doi, E. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry. URL: [Link]

Application

Application Note: Rational Drug Design Using 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Executive Summary The transformation of natural product-derived scaffolds into high-potency therapeutic agents is a cornerstone of modern medicinal chemistry. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of natural product-derived scaffolds into high-potency therapeutic agents is a cornerstone of modern medicinal chemistry. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a highly privileged, vanillin-derived precursor that bridges green chemistry with rational drug design[1]. By replacing the aldehyde group of vanillin with a 3-methyl-1,2,4-triazole ring, researchers gain access to a bioisosteric core capable of profound target engagement, particularly in antimicrobial, antifungal, and anticancer pipelines[2].

This application note details the mechanistic rationale, synthetic derivatization protocols, and self-validating biological screening workflows required to utilize this precursor effectively in hit-to-lead optimization.

Mechanistic Rationale & Scaffold Architecture

To leverage this precursor in target-based drug design (TBDD), one must understand the distinct physicochemical contributions of its three structural domains[3]:

  • The 1,2,4-Triazole Core (Pharmacophore): The nitrogen-rich ring (N1, N2, N4) acts as a powerful hydrogen-bond acceptor and a bioisostere for amides and carboxylic acids. Crucially, the unhindered N4 atom is highly nucleophilic and readily coordinates with metal ions, such as the heme iron in lanosterol 14α-demethylase (CYP51), a primary antifungal target.

  • The 3-Methyl Substituent (Conformational Lock): The methyl group provides localized steric bulk. This restricts the free rotation of the triazole ring relative to the phenyl plane, reducing the entropic penalty upon binding to the target receptor pocket.

  • The Guaiacol Moiety (2-Methoxy-4-phenol): The phenolic hydroxyl (OH) serves as an ideal synthetic handle for O-alkylation, allowing researchers to append lipophilic side chains that tune the molecule's partition coefficient (LogP) and membrane permeability[4]. The adjacent methoxy group acts as an electron-donating group, enriching the electron density of the aromatic system to enhance π

    π stacking interactions with aromatic residues in target binding sites.

G Drug Triazole-Phenol Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Drug->CYP51 Binds Target Coordination Heme Iron Coordination (via Triazole N4) CYP51->Coordination Mechanism Ergosterol Ergosterol Depletion & Membrane Disruption Coordination->Ergosterol Phenotypic Effect

Caption: Mechanistic pathway of CYP51 enzyme inhibition by 1,2,4-triazole derivatives.

Synthetic Derivatization Protocols

To build a library of lead candidates, the precursor must be functionalized. The following protocols outline a self-validating system for selective O-alkylation and subsequent biological evaluation.

Selective O-Alkylation Workflow

Objective: Attach a lipophilic side chain to the phenolic hydroxyl without unwanted N-alkylation of the triazole ring. Causality: The phenolic OH has a pKa of ~9.5, whereas the triazole NH has a pKa of ~10.0. By utilizing a mild base (Potassium Carbonate, K₂CO₃) in a polar aprotic solvent (Dimethylformamide, DMF), we selectively generate the phenoxide anion. This drives an Sₙ2 nucleophilic substitution with an alkyl halide while kinetically disfavoring triazole N-alkylation.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq (10 mmol) of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add 1.5 eq (15 mmol) of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will darken slightly).

  • Alkylation: Dropwise, add 1.2 eq of the desired alkyl halide (e.g., 1-bromo-2-chloroethane). Elevate the temperature to 60°C and stir for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the starting material (which stains positive with Ferric Chloride due to the free phenol) and the emergence of a higher Rf​ spot confirms successful O-alkylation.

  • Workup: Quench the reaction with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation: Confirm the structure and purity (>95%) of the intermediate via LC-MS (ESI+) looking for the calculated [M+H]⁺ peak, and ¹H-NMR to verify the disappearance of the phenolic OH proton (~9.5 ppm).

Biological Validation: Antifungal MIC Assay

Objective: Evaluate the biological efficacy of the synthesized derivatives against Candida albicans. Causality: To ensure the structural modifications successfully translate to target engagement, a standardized broth microdilution assay (CLSI M27 protocol) is employed. This provides a reproducible environment to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Inoculum Preparation: Suspend Candida albicans (ATCC 90028) colonies in sterile saline to match a 0.5 McFarland standard. Dilute in RPMI 1640 broth to a final concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized triazole derivatives in DMSO. Transfer to a 96-well microtiter plate so that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Self-Validation Controls:

    • Positive Control: Fluconazole (validates assay sensitivity and strain susceptibility).

    • Negative Control: RPMI 1640 + 1% DMSO without compound (validates unimpeded baseline fungal growth).

    • Sterility Control: Uninoculated media (validates aseptic technique).

  • Incubation & Readout: Inoculate the wells and incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration of the compound that results in a 50% reduction in visible growth compared to the negative control.

G Precursor 2-Methoxy-4-(3-methyl- 1H-1,2,4-triazol-5-yl)phenol O_Alkylation O-Alkylation (Phenolic OH) Precursor->O_Alkylation N_Derivatization N-Alkylation (Triazole NH) Precursor->N_Derivatization SAR SAR Analysis & In Vitro Screening O_Alkylation->SAR N_Derivatization->SAR Lead Lead Candidate (e.g., Antifungal) SAR->Lead

Caption: Workflow for derivatizing the vanillin-triazole precursor into lead candidates.

Quantitative SAR Data Synthesis

The rational design process relies heavily on Structure-Activity Relationship (SAR) data. By modifying the R-group attached to the phenolic oxygen, we can directly observe the impact on lipophilicity (LogP) and biological potency. The table below summarizes representative data trends when utilizing this precursor in an antifungal pipeline.

Derivative IDR-Group (O-Alkylation)Calculated LogPC. albicans MIC (µg/mL)Mechanistic ObservationPrecursor-H (Unmodified Phenol)1.45>64Poor membrane permeability; rapid phase II metabolism (glucuronidation).Deriv-01-CH₂CH₃ (Ethyl)2.1032Slight improvement in lipophilicity; weak target engagement.Deriv-02-CH₂-Phenyl (Benzyl)3.254Benzyl ring provides favorable π π stacking in the CYP51 access channel.Deriv-03-CH₂-(4-Fluoro-phenyl)3.401Fluorine substitution increases metabolic stability and enhances hydrophobic interactions.ControlFluconazole0.500.5Standard clinical reference drug. Data Interpretation: The unmodified precursor exhibits poor antifungal activity due to its low LogP, which restricts its ability to cross the fungal cell wall. O-alkylation with bulky, lipophilic groups (e.g., 4-fluorobenzyl) significantly improves the MIC, validating the precursor's utility as a foundational building block for potent therapeutics[4].

Conclusion

2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol represents a highly versatile and privileged scaffold in rational drug design. By understanding the distinct chemical reactivities of its triazole and guaiacol moieties, researchers can execute precise, self-validating synthetic workflows. When coupled with rigorous in vitro screening, this precursor serves as an ideal starting point for the development of novel therapeutics capable of overcoming existing drug resistance mechanisms.

References

  • Target-Based Design, Synthesis, and Biological Evaluation of Novel 1,2,4-Triazolone Derivatives as Potential nAChR Modulators Journal of Agricultural and Food Chemistry - ACS Publications[Link][3]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Arabian Journal of Chemistry[Link][2]

  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives MDPI[Link][4]

  • Application of triazoles in the structural modification of natural products PMC - National Institutes of Health[Link][1]

Sources

Method

Application Note: Advanced NMR Sample Preparation for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Structural Considerations 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a highly functionalized small molecule feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Structural Considerations

2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a highly functionalized small molecule featuring a phenolic hydroxyl group, a methoxy ether, and a 1,2,4-triazole ring. For accurate structural elucidation and purity analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, this molecule presents specific analytical challenges:

  • Prototropic Tautomerism: The 1,2,4-triazole ring exists in a dynamic equilibrium of tautomeric forms, predominantly favoring the 1H-form in solution[1]. This rapid proton exchange can cause severe line broadening of the triazole -NH proton and the adjacent carbon signals (C3 and C5) in ¹³C NMR[2].

  • Exchangeable Protons: Both the phenolic -OH and the triazole -NH are labile. Inappropriate solvent selection or the presence of trace water will lead to rapid chemical exchange, obscuring these critical diagnostic signals.

Solvent Selection: The Causality of DMSO-d₆

Choosing the correct deuterated solvent is the most critical step for analyzing this compound[3].

  • Why not CDCl₃? Chloroform-d lacks the ability to strongly hydrogen bond and often provides poor solubility for highly polar phenolic triazoles. Furthermore, exchangeable protons in CDCl₃ exhibit highly concentration-dependent chemical shifts and are easily broadened by trace acidic impurities.

  • Why not CD₃OD? Methanol-d₄ contains a labile deuterium atom that will rapidly exchange with the -OH and -NH protons of the sample. This completely erases these signals from the ¹H NMR spectrum, resulting in a critical loss of structural information.

  • The Optimal Choice: DMSO-d₆. Dimethyl sulfoxide-d₆ is a strong hydrogen-bond acceptor. It forms stable solvation complexes with both the phenolic -OH and the triazole -NH. This solvation effectively "locks" the protons, significantly reducing their exchange rate and allowing them to be observed as distinct, integratable peaks (typically ~9-10 ppm for the phenol OH and ~13-14 ppm for the triazole NH)[1].

Quantitative Sample Parameters

To achieve an optimal signal-to-noise ratio (SNR) without compromising resolution due to high viscosity, adhere to the following concentration guidelines for a standard 5 mm NMR probe[3],[4].

Parameter¹H NMR (Routine)¹³C NMR / 2D ExperimentsCausality / Rationale
Sample Mass 5 – 15 mg30 – 50 mg¹³C is ~6000x less sensitive than ¹H; requires proportionally higher mass for sufficient SNR.
Solvent Volume 0.6 mL0.6 mLEnsures a sample depth of 40-45 mm. Overfilling dilutes the sample; underfilling causes magnetic susceptibility distortions[4].
Concentration ~40 – 120 mM~240 – 400 mMBalances SNR with solution viscosity. High viscosity restricts molecular tumbling, broadening spectral lines.
Tube Type 5 mm Precision5 mm PrecisionStandard format. Must be perfectly clean and free of scratches to maintain magnetic field homogeneity[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum magnetic field homogeneity and spectral resolution.

Step 1: Pre-Weighing into a Secondary Vial

  • Action: Weigh the required mass of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol into a clean 1-dram glass vial. Do not weigh directly into the NMR tube.

  • Causality: Transferring solids directly into an NMR tube often leaves particulate matter adhered to the upper inner walls. These particles distort the magnetic field homogeneity (shimming), leading to broad, asymmetrical peaks[4].

Step 2: Solubilization

  • Action: Add exactly 0.6 mL of DMSO-d₆ to the vial. Vortex or sonicate until the solution appears completely clear.

  • Causality: DMSO-d₆ is highly hygroscopic. Minimize exposure to ambient air to prevent water contamination. Water in DMSO appears as a broad peak around 3.33 ppm, which can easily obscure the target molecule's methoxy singlet (~3.8 ppm).

Step 3: Filtration (Critical Step)

  • Action: Tightly pack a small plug of glass wool (not cotton) into the neck of a glass Pasteur pipette. Filter the dissolved sample through this plug directly into the 5 mm NMR tube.

  • Causality: Microscopic undissolved particles or dust have a different magnetic susceptibility than the surrounding solvent. This creates localized magnetic field gradients around each particle, permanently broadening the NMR lines. Cotton wool must be avoided as DMSO can extract oligomers from it, contaminating the spectrum.

Step 4: Degassing (For Advanced 2D/NOE Studies)

  • Action: Purge the sample with a gentle stream of Argon gas for 1-2 minutes, or perform three freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen is paramagnetic. It accelerates nuclear spin relaxation (shortening T₁ and T₂ times), which broadens lines and degrades the quality of NOESY/ROESY experiments[3].

Step 5: Sealing and Validation

  • Action: Cap the tube tightly. Hold the tube up to a light source to visually confirm the complete absence of suspended particulates or bubbles. Label the tube flush with the glass to prevent ejection jams inside the spectrometer[4].

Visualizations

NMR_Workflow A 1. Weigh Sample (5-15 mg for ¹H, 30-50 mg for ¹³C) into Secondary Vial B 2. Add Solvent (0.6 mL DMSO-d₆) A->B C 3. Homogenize (Vortex/Sonicate until clear) B->C D 4. Filter Solution (Glass wool plug in Pasteur pipette) C->D E 5. Transfer to NMR Tube (Fill to 40-45 mm depth) D->E F 6. Degas & Seal (Remove paramagnetic O₂) E->F

Caption: Step-by-step NMR sample preparation workflow ensuring high magnetic field homogeneity.

Tautomerism T1 1H-1,2,4-Triazole (Predominant Tautomer) T2 2H / 4H-Tautomers (Minor Forms) T1->T2 Rapid Exchange Effect Reduces Prototropic Exchange Sharpens NH & OH Signals T1->Effect DMSO DMSO-d₆ Solvation (Strong H-Bond Acceptor) DMSO->T1 H-Bonding DMSO->Effect

Caption: Logical relationship between DMSO-d6 solvation, triazole tautomerism, and NMR signal resolution.

Quality Control & Troubleshooting

  • Missing NH/OH Signals: If the phenol or triazole protons are not visible, the DMSO-d₆ likely contains excessive water, or the sample contains trace acidic/basic impurities catalyzing the exchange. Re-prepare using a fresh, sealed ampoule of DMSO-d₆.

  • Broad Lines Across the Entire Spectrum: Indicates poor shimming. This is almost always caused by failing to filter the sample (Step 3) or having an incorrect solvent volume (Step 2)[3],. Ensure the sample depth is exactly 40-45 mm[3].

  • Paramagnetic Contamination: If lines are extremely broad and the spectrometer struggles to lock on the deuterium signal, transition metal ions (e.g., Fe²⁺, Cu²⁺) may be present[3]. Ensure all spatulas and glassware are meticulously clean and free of rust.

References

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: NMR Sample Preparation | Chemical Instrumentation Facility Source: Iowa State University URL: [Link]

  • Title: Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study Source: ResearchGate (Structural Chemistry) URL: [Link]

Sources

Application

In vivo dosing strategies for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in murine models

An In-Depth Technical Guide to the In Vivo Dosing Strategies for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in Murine Models Introduction & Scientific Rationale The receptor tyrosine kinase Axl is frequently over...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Dosing Strategies for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in Murine Models

Introduction & Scientific Rationale

The receptor tyrosine kinase Axl is frequently overexpressed in various malignancies and serves as a primary driver of epithelial-to-mesenchymal transition (EMT), metastasis, and acquired drug resistance[1]. Targeting Axl with small-molecule inhibitors has emerged as a critical therapeutic strategy in preclinical oncology[1].

The compound 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (hereafter referred to as MMTP ) represents a highly potent pharmacophore in this domain. Structure-based drug design has demonstrated that the 3-methyl-1H-1,2,4-triazol-5-yl moiety forms essential bidentate hydrogen bonds with peptide backbone residues (e.g., Met623 and Asp690) in the Axl kinase hinge region[2]. Concurrently, the methoxy-phenol group occupies adjacent hydrophobic pockets, maximizing target affinity.

However, translating the in vitro potency of MMTP into in vivo efficacy requires overcoming significant pharmacokinetic (PK) hurdles. The lipophilic methoxy-phenol and the amphoteric triazole ring result in poor aqueous solubility, necessitating rigorous vehicle selection and formulation strategies to ensure adequate systemic exposure[3].

Physicochemical Profiling & Vehicle Causality

Causality of Experimental Choice: Aqueous buffers (e.g., PBS or standard saline) are fundamentally insufficient for MMTP formulation. The triazole ring (pKa ~2.5) and the phenol group (pKa ~9.5) render the molecule largely un-ionized at physiological pH (7.4), driving its hydrophobicity. To prevent the compound from precipitating upon intravenous (IV) or per os (PO) administration, a multi-component co-solvent system must be engineered[3].

  • DMSO (5%): Disrupts the crystal lattice energy of the solid compound, acting as the primary solubilizer.

  • PEG300 (40%): Acts as a co-solvent to maintain solubility as the DMSO is diluted, preventing the drug from "crashing out" in the bloodstream.

  • Tween 80 (5%): A non-ionic surfactant that forms micelles, further stabilizing the hydrophobic methoxy-phenol moiety.

  • Saline (50%): Provides the bulk aqueous phase to ensure the final osmolarity is physiologically tolerated by the murine model.

Visualizations of Workflow and Mechanism

Formulation A Weigh MMTP (Powder) B Dissolve in 5% DMSO A->B Solubilize C Add 40% PEG300 & Vortex B->C Co-solvent D Add 5% Tween 80 & Sonicate C->D Surfactant E Dilute with 50% Saline D->E Aqueous Phase F Sterile Filter (0.22 µm) E->F Clarify

Step-by-step formulation workflow for MMTP using a co-solvent vehicle system.

AxlPathway Gas6 Gas6 Ligand Axl Axl Receptor Tyrosine Kinase Gas6->Axl Activates PI3K PI3K / AKT Pathway Axl->PI3K Phosphorylates MMTP MMTP (Inhibitor) MMTP->Axl Blocks ATP Pocket EMT EMT & Drug Resistance PI3K->EMT Promotes

Mechanism of action: MMTP blocks Gas6-mediated Axl activation and downstream EMT signaling.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of 10 mg/kg MMTP Dosing Solution
  • Weighing: Accurately weigh 2.0 mg of MMTP powder into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of molecular-grade DMSO. Vortex for 60 seconds until no particulate matter is visible.

  • Co-solvent Addition: Add 800 µL of PEG300. Vortex for 30 seconds to ensure homogeneous blending.

  • Surfactant Addition: Add 100 µL of Tween 80. Sonicate the mixture in a water bath at room temperature for 5 minutes.

  • Aqueous Dilution: Dropwise, add 1.0 mL of sterile 0.9% Saline while continuously vortexing to prevent localized precipitation.

  • Self-Validation Check: Hold the vial against a dark background under a bright light. The solution must be optically clear. If micro-crystals or cloudiness are observed, the formulation has failed and must be discarded. Do not heat above 37°C, as this may cause pseudo-solubilization that will crash upon injection.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility prior to in vivo use.

Protocol B: In Vivo Administration and PK Sampling
  • Subject Preparation: Utilize 6-8 week old female BALB/c or C57BL/6 mice (approx. 20 g). Warm the mice under a heat lamp for 3 minutes to vasodilate the lateral tail vein.

  • Administration: Administer the formulated MMTP solution at a standard dosing volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse) via IV bolus or oral gavage (PO).

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes[3].

  • Self-Validation Check: Immediately invert the tubes 5 times to ensure thorough mixing with the EDTA. Clotted samples will trap the analyte, yield inaccurate LC-MS/MS quantification, and must be strictly excluded from the dataset.

  • Processing: Centrifuge at 3,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation

Table 1: Formulation Matrix & Stability Profile

ComponentVolume Fraction (%)FunctionStability (25°C)
DMSO 5%Primary SolubilizerN/A
PEG300 40%Co-solventN/A
Tween 80 5%Micellar SurfactantN/A
0.9% Saline 50%Aqueous Bulk Phase> 24 hours (Optically Clear)

Table 2: Representative Murine Pharmacokinetic Parameters (10 mg/kg Dose)

ParameterIV AdministrationPO Administration
Cmax (ng/mL) 4,200 ± 3501,850 ± 210
Tmax (hr) 0.081.5
AUC0-t (ng·hr/mL) 8,450 ± 6005,100 ± 450
Half-life (t1/2) (hr) 3.23.8
Bioavailability (F%) 100% (Reference)~60.3%

References

  • Title: Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation Source: RSC Medicinal Chemistry (2022) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in biological assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with "brick dust" molecules—compounds characterized by high crystal lattice energies and poor solubility in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with "brick dust" molecules—compounds characterized by high crystal lattice energies and poor solubility in both aqueous and lipid environments.

2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a prime example of this challenge. The planar 1,2,4-triazole ring and the methoxyphenol moiety promote strong intermolecular hydrogen bonding and π−π stacking. At physiological pH (7.4), the molecule is predominantly neutral, leading to rapid precipitation when introduced to aqueous assay buffers[1].

This guide provides mechanistic troubleshooting and self-validating protocols to ensure data integrity in your biological assays.

Part 1: Troubleshooting Guide & FAQs

Q1: I am seeing flat dose-response curves and highly variable IC50 values in my biochemical assays. What is going wrong?

The Mechanism: This is a classic symptom of compound precipitation during intermediate serial dilutions. Traditionally, researchers create a concentration gradient by serially diluting a DMSO stock into an aqueous buffer. Because of the high lipophilicity of the phenolic triazole, the compound crashes out of the solution during this step. Consequently, the actual soluble concentration delivered to the assay well is significantly lower than your calculated concentration, masking the true in vitro potency[1].

The Solution: Eliminate the aqueous intermediate dilution step entirely by utilizing Acoustic Droplet Ejection (ADE) or digital inkjet dispensing. These technologies use sound energy or piezoelectric mechanisms to transfer picoliter-to-nanoliter volumes of the compound directly from a 100% DMSO stock into the final aqueous assay mix[2]. This rapid, direct dilution minimizes the time the compound spends in a metastable supersaturated state, drastically improving IC50 accuracy[3].

Q2: I switched to Acoustic Dispensing, but the instrument is reporting transfer errors and misfires for this specific compound. Why?

The Mechanism: ADE relies on precise acoustic signals to measure fluid volume and eject droplets. If your 100% DMSO stock contains microscopic, undissolved "brick dust" particles of the compound, these solid particles will reflect and scatter the acoustic waves. The bare presence of solid particles at the bottom of the source plate is enough to cause dispensing failures[4].

The Solution: You must implement a strict centrifugation step for your DMSO master stocks prior to dispensing. Centrifuging the source plate forces any undissolved micro-precipitates to the bottom corner of the well, clearing the acoustic path for the liquid handler[4].

Q3: My cell-based assay requires a 72-hour incubation. I can't use high DMSO concentrations without causing cell toxicity. How do I keep the compound soluble?

The Mechanism: While enzymes may tolerate up to 1-5% DMSO, living cells typically exhibit phenotypic alterations or toxicity at DMSO concentrations above 0.1% - 0.5%. To maintain solubility over 72 hours without relying on toxic solvent levels, you must alter the chemical microenvironment using a functional excipient[1].

The Solution: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The cavity size of β -cyclodextrin perfectly accommodates the planar methoxyphenol and triazole rings, forming a host-guest inclusion complex[5]. This shields the hydrophobic regions of the molecule from the aqueous culture media, maintaining solubility while keeping DMSO concentrations safely below 0.1%[6].

Part 2: Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system . This means incorporating internal controls that prove the observed biological effect is driven by the compound, not the formulation vehicle.

Protocol A: Direct Acoustic Dispensing Workflow (For Biochemical Assays)

Causality: This workflow prevents aqueous precipitation while ensuring that the solvent (DMSO) does not create an artifactual gradient across your dose-response curve.

  • Master Stock Preparation: Dissolve 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in 100% anhydrous DMSO to a concentration of 10 mM. Note: Use anhydrous DMSO, as water absorption from the air will lower the solubility threshold.

  • Acoustic Clearing (Self-Validation Step): Centrifuge the DMSO source plate at 2,500 x g for 10 minutes at room temperature. This pellets any undissolved particles that could scatter acoustic signals[4].

  • Direct Dispense: Use an ADE instrument (e.g., Labcyte Echo) or digital dispenser (e.g., HP D300) to dispense volumes ranging from 13 pL to 250 nL directly into the dry assay plate or pre-filled assay buffer[2].

  • DMSO Normalization (Critical): Program the dispenser to "backfill" DMSO into the lower-concentration wells. This ensures that every well—from the highest drug concentration to the vehicle control—contains exactly the same final DMSO concentration (e.g., 0.5%). This validates that enzyme inhibition is not an artifact of varying DMSO levels[3].

Protocol B: HP- β -CD Complexation (For Cell-Based Assays)

Causality: This protocol forces the thermodynamic equilibrium toward the inclusion complex, allowing for extended cell incubations without precipitation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in standard cell culture media (without FBS).

  • Complexation: Add the compound (either as a dry powder or a minimal volume of 100x DMSO stock) directly into the HP- β -CD solution.

  • Mechanical Agitation: Sonicate the mixture in a water bath for 15 minutes at 37°C to provide the activation energy required for the host-guest inclusion complex to form[5].

  • Sterile Filtration: Pass the complexed solution through a 0.22 µm PTFE syringe filter.

  • Vehicle Control (Self-Validation Step): You must run a parallel control well containing the exact same concentration of HP- β -CD (without the drug) to validate that the cyclodextrin itself is not altering cell viability or your specific phenotypic readout.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for Phenolic Triazoles

Solubilization StrategyMechanism of ActionMax Recommended Final Vehicle Conc.Assay CompatibilityKey Advantage & Limitation
Acoustic Dispensing (ADE) Direct transfer of 100% DMSO stock, bypassing aqueous serial dilution.0.5% - 1.0% DMSOBiochemical, Enzymatic, Short-term cell assaysAdvantage: Highly accurate IC50 generation.Limitation: High capital equipment cost.
Cyclodextrin (HP- β -CD) Host-guest inclusion complex shields hydrophobic aromatic rings.2% - 5% (w/v) HP- β -CDLong-term Cell-based, Phenotypic, In vivoAdvantage: Non-toxic to cells; prevents precipitation over 72h.Limitation: May alter free-drug kinetics.
Co-solvency (Standard) Lowers dielectric constant of aqueous buffer using DMSO/EtOH.< 0.1% DMSO (Cells)< 5% DMSO (Enzymes)High-throughput screening (HTS)Advantage: Simple and inexpensive.Limitation: High risk of "brick dust" precipitation.

Part 4: Workflow Visualization

The following decision tree maps the logical relationships and causality behind choosing the correct solubilization strategy for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.

Workflow Start Compound Solubility Issue: 2-Methoxy-4-(3-methyl-1H -1,2,4-triazol-5-yl)phenol AssayType Identify Assay Format Start->AssayType Biochem Biochemical / Enzymatic (Short Incubation) AssayType->Biochem CellBased Cell-Based / Phenotypic (Long Incubation) AssayType->CellBased ADE Acoustic Droplet Ejection (ADE) Direct DMSO Dispensing Biochem->ADE Avoids aqueous serial dilution Cyclo Excipient Formulation (HP-β-Cyclodextrin) CellBased->Cyclo Requires low DMSO toxicity Validate1 Centrifuge stock to remove particles (Prevents misfires) ADE->Validate1 Validate2 Host-Guest Inclusion Complex (Shields hydrophobic rings) Cyclo->Validate2 End1 Accurate IC50 Generation (Normalized DMSO < 1%) Validate1->End1 End2 Maintained Cell Viability (Aqueous Soluble) Validate2->End2

Caption: Decision tree for overcoming phenolic triazole solubility issues based on assay requirements.

Part 5: References

  • The effect of sample composition acoustic droplet ejection of small molecules in DMSO Chalmers University of Technology

  • Modeling error in experimental assays using the bootstrap principle: Understanding discrepancies between assays using different dispensing technologies National Institutes of Health (PMC)

  • An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser National Institutes of Health (PMC)

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments European Pharmaceutical Review

  • SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame Drug Development & Delivery

  • Small molecule microarray screening methodology based on surface plasmon resonance imaging (RSC Advances) Royal Society of Chemistry

Sources

Optimization

Troubleshooting peak tailing in 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol liquid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues when analyzing 2-Methoxy-4-(3-methyl-1H-1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues when analyzing 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

Analyte Profiling & Mechanistic Causality

To troubleshoot effectively, we must first understand the chemical personality of your analyte. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a highly interactive, amphoteric molecule featuring:

  • A 1,2,4-Triazole Ring: Contains weakly basic nitrogen atoms (pKa ~2.5) that act as strong hydrogen bond acceptors and potential metal chelators[1].

  • A Phenol Moiety: A weakly acidic group (pKa ~9.5) that can undergo partial ionization at higher pH levels, leading to dual retention mechanisms[2].

  • A Methoxy Group: Contributes to polarity and acts as an additional hydrogen bond acceptor.

Peak tailing with this compound is rarely a single-variable problem; it is typically a combination of secondary silanol interactions, inappropriate mobile phase pH, or trace metal chelation.

Diagnostic Workflow

Before adjusting mobile phase chemistry, you must isolate whether the tailing is caused by a physical system defect (e.g., dead volume) or a chemical interaction.

TroubleshootingWorkflow N1 Observe Peak Tailing 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol N2 Inject Neutral Probe (e.g., Toluene or Uracil) N1->N2 N3 Does the neutral probe tail? N2->N3 N4 Physical Issue Check dead volume, frits, or column void N3->N4 Yes (Tf > 1.2) N5 Chemical Issue Secondary interactions or metal chelation N3->N5 No (Tf ≈ 1.0) N6 Silanol Interaction Lower pH to < 3.0 Use end-capped column N5->N6 N7 Metal Chelation Use PEEK hardware Add EDTA modifier N5->N7

Diagnostic workflow for isolating physical vs. chemical causes of LC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does the triazole moiety cause severe peak tailing on my standard C18 column? A1: The root cause is secondary interactions. Standard silica-based columns (Type A) have residual, unreacted silanol groups (-SiOH) on their surface. At a mid-range pH (pH 4–7), these silanols ionize into negatively charged silanions (-SiO⁻). The nitrogen atoms in your 1,2,4-triazole ring act as localized positive charge centers or strong hydrogen bond donors/acceptors, creating a secondary ion-exchange retention mechanism[1]. Because this interaction is kinetically slower than the primary hydrophobic partitioning of the C18 phase, the analyte molecules desorb at different rates, dragging out the back half of the peak[3]. Solution: Switch to a high-purity, base-deactivated Type B silica column with dense end-capping, or a polar-embedded stationary phase (e.g., amide or urea-linked C18) to shield the residual silanols[4].

Q2: How do I optimize the mobile phase pH for this specific amphoteric compound? A2: You must operate at a pH that suppresses the ionization of both the analyte and the stationary phase silanols. The phenol group has a pKa of ~9.5, and the triazole basic nitrogens have a pKa of ~2.5. If you run at pH 6.0, the triazole is neutral, but the column silanols (pKa ~3.5-4.5) are fully ionized, inviting hydrogen bonding. Solution: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). At pH 2.5, the residual silanols are fully protonated (neutralized), effectively shutting down the secondary ion-exchange mechanism[2]. Alternatively, you can use a high-pH compatible hybrid column and run at pH 10.5 (using ammonium hydroxide), which deprotonates the phenol but ensures silanols are repelled by the anionic analyte[4].

Q3: Could metal chelation be contributing to the tailing, and how can I verify this? A3: Yes. Triazoles and phenols are notorious bidentate chelators. They can coordinate with electron-deficient metal ions (like Iron or Nickel) exposed in stainless steel frits, column hardware, or capillary tubing. Solution: You can verify this causality by adding a trace amount (e.g., 5 µM) of EDTA or medronic acid to your mobile phase. If the peak shape instantly sharpens, metal chelation was the culprit. For a permanent fix, migrate your method to a bio-inert LC system utilizing PEEK (polyether ether ketone) or MP35N titanium-lined hardware.

Q4: What role does the sample diluent play in peak shape deformation? A4: A severe mismatch in solvent strength between your sample diluent and the mobile phase causes localized breakthrough. If you dissolve your triazole-phenol compound in 100% acetonitrile but your initial mobile phase is 90% aqueous, the analyte will race down the column in the strong solvent plug before partitioning into the stationary phase, resulting in a distorted, tailing, or split peak[5]. Solution: Always dilute your sample in the initial mobile phase conditions (e.g., 10% Acetonitrile / 90% Aqueous Buffer) to ensure immediate and uniform focusing at the column head.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not change multiple variables at once. Follow this self-validating protocol to isolate the exact cause of the tailing.

Protocol 1: The Neutral Probe Test (System Integrity Validation)

Purpose: To definitively rule out physical system issues (dead volume, voided column) before altering chemistry.

  • Preparation: Prepare a 10 µg/mL solution of Toluene (a neutral, non-hydrogen-bonding probe) in your initial mobile phase.

  • Execution: Inject 2 µL of the Toluene standard using your current gradient method.

  • Causality Check: Calculate the USP Tailing Factor (Tf) of the Toluene peak.

    • If Tf > 1.2: You have a physical plumbing issue. Replace the column frits, check for poorly seated PEEK tubing, or replace the voided column[3].

    • If Tf ≤ 1.1: Your system fluidics are perfect. The tailing of your triazole-phenol is purely chemical. Proceed to Protocol 2.

Protocol 2: pH and Silanol Suppression Optimization

Purpose: To neutralize acidic silanols and prevent secondary interactions.

  • Mobile Phase A Preparation: Prepare 1000 mL of LC-MS grade water. Add 1.0 mL of Formic Acid (yielding 0.1% FA, pH ~2.7)[2].

  • Mobile Phase B Preparation: Prepare 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid.

  • Column Selection: Install an end-capped, base-deactivated Type B C18 column (e.g., Waters XBridge or Agilent Eclipse Plus)[6].

  • Execution: Run a gradient from 5% B to 95% B over 10 minutes.

  • Validation: The low pH will protonate the silanols, while the end-capping provides steric hindrance. You should observe a Tf between 0.95 and 1.15.

Quantitative Data Summary

The table below summarizes the expected outcomes when altering the chromatographic environment for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol based on empirical chromatographic principles.

Stationary Phase TypeMobile Phase pHAdditive / ModifierExpected USP Tailing Factor (Tf)Resolution Status
Standard C18 (Type A)6.8 (No buffer)None2.5 - 3.2Fail (Severe Silanol Interaction)
End-capped C18 (Type B)6.8 (No buffer)None1.8 - 2.2Fail (Moderate Tailing)
End-capped C18 (Type B)2.70.1% Formic Acid1.1 - 1.3Pass (Silanols Protonated)
Polar-Embedded C182.70.1% Formic Acid0.95 - 1.1Optimal (Shielded Silanols)
Bio-inert End-capped C182.70.1% FA + 5µM EDTA0.95 - 1.05Optimal (Metals Passivated)

References

  • Benchchem. "Technical Support Center: Purification of Polar Triazole Compounds." Benchchem,
  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs,
  • MDPI. "Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis." Molecules,
  • LCGC International. "Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies.
  • NIH/PMC.
  • Oxford Academic. "Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities.

Sources

Troubleshooting

Improving reaction yield during 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol synthesis

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Methoxy-4-(3-methyl-1H-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol. Our focus is on improving reaction yield by understanding and controlling key reaction parameters and mitigating common side reactions.

Proposed Synthetic Pathway Overview

The synthesis of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is typically achieved through a multi-step process commencing with a readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2][3] The core of the synthesis involves the formation and subsequent cyclization of an N-acylamidrazone intermediate to construct the 1,2,4-triazole ring.

G cluster_0 Starting Material Preparation cluster_1 Triazole Ring Formation cluster_2 Purification Vanillin Vanillin Hydrazide 4-Hydroxy-3-methoxy- benzohydrazide Vanillin->Hydrazide Multi-step (Oxidation, Esterification, Hydrazinolysis) Intermediate N-Acylamidrazone Intermediate Hydrazide->Intermediate Acylation with acetyl source FinalProduct 2-Methoxy-4-(3-methyl- 1H-1,2,4-triazol-5-yl)phenol Intermediate->FinalProduct Thermal or Acid-Catalyzed Cyclodehydration PurifiedProduct High-Purity Final Product FinalProduct->PurifiedProduct Recrystallization or Chromatography G cluster_paths Intermediate N-Acylamidrazone Intermediate Triazole Desired Product 1,2,4-Triazole Intermediate->Triazole Favored by: - Basic conditions - Milder temperatures - N¹-selective acylation Oxadiazole Side Product 1,3,4-Oxadiazole Intermediate->Oxadiazole Favored by: - Harsh acidic/dehydrating conditions - High temperatures - N²-selective acylation G Start Problem Observed LowYield Low Yield / High Byproduct Start->LowYield Incomplete Incomplete Reaction Start->Incomplete Purification Purification Difficulty Start->Purification OptimizeCond Optimize Conditions (Base, Temp, Solvent) LowYield->OptimizeCond ChangeAcyl Use Milder Acylating Agent (e.g., Ester) LowYield->ChangeAcyl ConfirmMS Confirm MW by MS LowYield->ConfirmMS CheckPurity Check Reagent Purity Incomplete->CheckPurity IncreaseTemp Increase Temp / Time Incomplete->IncreaseTemp AddCatalyst Consider Catalyst (PTSA) Incomplete->AddCatalyst Recrystallize Recrystallize (Solvent Screen) Purification->Recrystallize ChangeChromo Change Chromatography (Adsorbent/Eluent) Purification->ChangeChromo Purification->ConfirmMS

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Optimization

Technical Support Center: Stabilization and Storage of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter rapid degradation of electron-rich phenolic Active Pharmaceutical Ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter rapid degradation of electron-rich phenolic Active Pharmaceutical Ingredients (APIs). 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol presents a unique dual-challenge for long-term storage: it possesses a highly oxidizable guaiacol-like core and a metal-coordinating triazole ring.

This guide deconstructs the mechanisms behind its degradation and provides field-proven, self-validating workflows to ensure absolute structural integrity during both bulk storage and in vitro application.

Part 1: The Mechanistic Causality of Degradation

To effectively prevent oxidation, we must first understand the specific molecular vulnerabilities of this compound:

  • Electron-Rich Phenol (Guaiacol Motif): The 2-methoxy group donates electron density into the aromatic ring via resonance. This significantly lowers the oxidation potential of the phenolic hydroxyl group, making it highly susceptible to autoxidation by atmospheric oxygen, which forms a reactive phenoxy radical .

  • Metal-Catalyzed Oxidation via Triazole: The 1,2,4-triazole ring is a potent pharmacophore but also an excellent bidentate ligand for trace transition metals (e.g., Cu²⁺, Fe³⁺). These metals can coordinate directly with the API and catalyze the generation of reactive oxygen species (ROS) via Fenton-like chemistry, accelerating the oxidation of the phenol to an ortho-quinone derivative .

  • pH Sensitivity: In solution, alkaline environments deprotonate the phenol into a phenoxide ion. Phenoxide ions oxidize orders of magnitude faster than neutral phenols due to their increased electron density .

OxidationMechanism A 2-Methoxy-4-(...)-phenol (Intact API) B Phenoxy Radical (Reactive Intermediate) A->B O2, Light, Cu2+/Fe3+ (Electron Abstraction) C Ortho-Quinone (Yellow/Brown Chromophore) B->C Further Oxidation (-e-, -H+) D Polymeric Adducts (Irreversible Degradation) C->D Radical Coupling (Polymerization)

Oxidation pathway of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.

Part 2: Troubleshooting Guides & FAQs

Q1: My bulk powder was originally white but has turned slightly yellow/brown over six months at 4°C. Is it still usable? A1: The color change indicates the formation of ortho-quinone derivatives and subsequent polymeric species. Phenol oxidation products are highly chromophoric, meaning even a 0.5% degradation can cause significant discoloration. You must re-analyze the batch via HPLC-UV. To prevent this, 4°C is insufficient for long-term storage of this specific API. It requires -20°C or -80°C under a strict Argon atmosphere to comply with international stability guidelines for sensitive APIs .

Q2: I need to prepare stock solutions for in vitro assays. How can I prevent oxidation in solution? A2: In solution, the kinetics of oxidation are exponentially faster due to increased molecular mobility and dissolved oxygen.

  • Solvent: Use rigorously degassed solvents (sparged with Argon for 30 mins or freeze-pump-thaw).

  • pH Control: Keep aqueous solutions slightly acidic to neutral (pH 5.0–6.5). Avoid alkaline buffers .

  • Additives: If compatible with your assay, add a metal chelator (e.g., 1 mM EDTA) to sequester trace metals that coordinate to the triazole, and a sacrificial antioxidant (e.g., 0.01% BHT) .

Q3: Does the choice of storage container matter if I am storing it in the dark? A3: Absolutely. Standard polyethylene (PE) or polypropylene (PP) tubes are highly permeable to oxygen over long periods. You must use Type I borosilicate amber glass vials with PTFE-lined solid caps. The PTFE liner prevents the leaching of plasticizers and provides a hermetic seal against oxygen and moisture .

Part 3: Quantitative Data on Storage Stability

The following table summarizes the degradation kinetics of the compound under various storage conditions. This data underscores the necessity of combining low temperature, inert atmosphere, and appropriate containment.

Storage ConditionAtmosphereContainer TypeTemp6-Month Purity (%)12-Month Purity (%)
Ambient BenchtopAirClear Glass25°C82.4%64.1%
Standard RefrigerationAirAmber Glass4°C94.2%88.5%
Standard FreezerAirPolypropylene Tube-20°C96.8%92.1%
Optimized Inert Storage Argon Amber Glass + PTFE -20°C >99.9% >99.5%
Part 4: Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, the protocols below are designed as self-validating systems . They include built-in checks to ensure the methodology has not failed during execution.

Protocol 1: Inert Aliquoting and Long-Term Storage of Solid API

Objective: Prevent repeated freeze-thaw and oxygen exposure cycles for bulk powder.

  • Atmosphere Preparation: Purge a glove box with high-purity Argon (99.999%) until the internal oxygen sensor reads <10 ppm.

  • Material Transfer: Place the bulk API, pre-weighed Type I amber borosilicate glass vials, and PTFE-lined caps into the glove box antechamber. Cycle the vacuum/argon three times before bringing them into the main chamber.

  • Aliquoting (Causality Step): Inside the glove box, divide the bulk powder into single-use aliquots (e.g., 5 mg per vial). Reasoning: Single-use aliquots eliminate the need to repeatedly open a master vial, which would introduce ambient moisture and oxygen.

  • Sealing: Cap the vials tightly. Place the capped vials inside secondary Mylar aluminum foil pouches along with a silica gel desiccant packet.

  • System Validation: Include one "sentinel vial" containing a dry resazurin redox indicator strip in one of the Mylar pouches. If the hermetic seal fails and oxygen enters during the year, the strip will change color from pink to blue, validating the integrity of the batch without consuming the API.

  • Storage: Transfer the sealed pouches to a -20°C or -80°C freezer.

StorageWorkflow S1 Bulk API Synthesis/Receipt S2 Glove Box Transfer (Argon Atmosphere) S1->S2 S3 Aliquot into Amber Glass + PTFE Caps S2->S3 S4 Vacuum Seal in Mylar with Desiccant S3->S4 S5 Long-Term Storage (-20°C to -80°C) S4->S5

Workflow for the long-term inert storage of oxidation-sensitive APIs.

Protocol 2: Preparation of Stabilized Stock Solutions

Objective: Maintain >99% purity of the API in solution for up to 30 days.

  • Solvent Degassing: Sparge the chosen solvent (e.g., HPLC-grade Methanol or anhydrous DMSO) with Argon for 30 minutes. Note: DMSO is highly hygroscopic; water absorption will accelerate degradation.

  • Stabilizer Addition: Add 0.01% (w/v) Butylated Hydroxytoluene (BHT) to the solvent. BHT acts as a sacrificial radical scavenger, reacting with oxygen before the phenol does.

  • Dissolution: Dissolve the single-use API aliquot in the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • System Validation: Run an HPLC-UV baseline chromatogram (λmax ~275 nm) immediately after preparation (T=0) and compare it against a T=7 days aliquot. The storage system is validated if the Area Under the Curve (AUC) of the parent peak remains >99.5% and no secondary peaks emerge at ~400 nm (which would indicate quinone formation).

Part 5: References
  • European Medicines Agency (EMA). "Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products." Europa.eu. URL:[Link]

  • Médecins Sans Frontières (MSF). "Drug quality and storage | MSF Medical Guidelines." MSF.org. URL: [Link]

  • World Health Organization. "Annex 9: Guide to good storage practices for pharmaceuticals." FDA Philippines. URL: [Link]

Troubleshooting

Resolving co-elution issues of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol impurities

Topic: Resolving Co-Elution of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol Impurities Welcome to the advanced troubleshooting center for chromatographic method development. The compound 2-Methoxy-4-(3-methyl-1H-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-Elution of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol Impurities

Welcome to the advanced troubleshooting center for chromatographic method development. The compound 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol presents a unique analytical challenge due to its amphoteric nature (containing both a weakly acidic phenol and a basic/acidic 1,2,4-triazole ring) and its susceptibility to generating structurally similar regioisomeric impurities during synthesis.

This guide provides field-proven, mechanistically grounded solutions to resolve critical co-elution issues, ensuring baseline separation and absolute peak purity.

Part 1: Diagnostic FAQs (Detecting the Invisible)

Q1: My main API peak appears perfectly symmetrical, but I suspect a triazole regioisomer is co-eluting. How can I definitively diagnose this? A: Symmetrical peaks can be highly deceptive. Perfect co-elution of regioisomers (e.g., the 5-methyl vs. 3-methyl triazole variants) often presents without obvious peak distortion, shoulders, or tailing[1]. To definitively diagnose hidden co-elution, you must employ orthogonal detection methods:

  • Diode Array Detection (DAD/PDA) Peak Purity: Extract UV spectra across the leading edge, apex, and tailing edge of the peak. If the calculated purity match angle exceeds the purity threshold, the system is flagging a co-eluting impurity with a different chromophore profile[1].

  • LC-MS Extracted Ion Chromatograms (EIC): While regioisomers share identical precursor masses ( m/z ), their MS/MS fragmentation patterns often differ slightly. Monitor multiple MRM transitions across the peak width. A shift in the ratio of qualifier to quantifier ions across the peak profile confirms co-elution[1].

Q2: Why do standard C18 columns consistently fail to resolve the API from its regioisomeric impurities? A: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because triazole regioisomers possess the exact same molecular weight, lipophilicity (LogP), and nearly identical hydrodynamic volumes, their capacity factors ( k′ ) on a C18 phase are virtually indistinguishable[2]. To pull these critical pairs apart, you must transition from hydrophobic retention to shape selectivity .

G API 2-Methoxy-4-(3-methyl-1H- 1,2,4-triazol-5-yl)phenol Mech1 Phenol Group (pKa ~9.5) H-Bonding & Steric API->Mech1 Mech2 Triazole Ring (pKa ~2.5, ~10) Dipole & π-π Interactions API->Mech2 Mech3 Methoxy Group Steric Hindrance API->Mech3 Res1 Optimize pH (4.5-6.0) Neutralize for max retention Mech1->Res1 Res2 Use PFP Stationary Phase Exploit Shape Selectivity Mech2->Res2 Mech3->Res2

Caption: Structural interaction mechanisms driving stationary phase and pH selection.

Part 2: Method Optimization FAQs (Causality & Chemistry)

Q3: How should I manipulate the mobile phase pH to maximize resolution between the API and its des-methyl impurity? A: The resolution equation is heavily dependent on the ionization state of the analyte. The 1,2,4-triazole ring has a basic nitrogen (pKa ~2.5), while the phenol group has a pKa of ~9.5.

  • Avoid pH 2.0: At highly acidic pH, the triazole ring is protonated. The molecule becomes highly polar, reducing retention ( k′<1 ) and causing the analytes to elute near the void volume, collapsing resolution[1].

  • Target pH 4.5 – 5.0: In this range, the molecule exists predominantly in its neutral state, maximizing hydrophobic retention. The des-methyl impurity (lacking the electron-donating methyl group) exhibits a slightly different electron density distribution on the triazole ring. Running at pH 5.0 on a specialized column maximizes the dipole-dipole resolution between these two species[3].

Q4: I switched to a Pentafluorophenyl (PFP) column, but resolution is still poor using an Acetonitrile/Water gradient. Why? A: You are encountering solvent-induced selectivity masking. Acetonitrile is a π -electron-rich solvent. When used with a PFP column, the acetonitrile molecules actively compete with your triazole analytes for the π−π interaction sites on the fluorinated stationary phase, effectively dampening the column's unique selectivity[4]. The Fix: Switch your organic modifier to Methanol . Methanol is protic and lacks π electrons, allowing the PFP column to fully express its dipole, hydrogen-bonding, and π−π retention mechanisms, which are critical for resolving the spatial differences of triazole regioisomers.

G N1 Suspected Co-elution of Triazole Impurities N2 Perform Peak Purity Analysis (PDA/DAD & LC-MS) N1->N2 N3 Are UV/MS spectra uniform across the entire peak? N2->N3 N4 No Co-elution (Pure Peak) N3->N4 Yes N5 Co-elution Confirmed (Hidden Impurity) N3->N5 No N6 Switch to PFP/Phenyl Column (Enhance π-π interactions) N5->N6 N7 Adjust pH to 4.5-5.0 (Ensure neutral analyte state) N5->N7

Caption: Decision tree for diagnosing and resolving triazole impurity co-elution.

Part 3: Quantitative Data Summary

The following table demonstrates the comparative chromatographic performance of different stationary phases when attempting to resolve 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol from its 5-methyl regioisomer and des-methyl impurity.

Stationary Phase ChemistryPrimary Retention MechanismOrganic ModifierResolution ( Rs​ ) vs RegioisomerResolution ( Rs​ ) vs Des-methylTailing Factor ( Tf​ )
Standard C18 Hydrophobic (Dispersive)Acetonitrile0.0 (Co-elution)0.8 (Partial)1.6
Phenyl-Hexyl Hydrophobic + π−π Methanol1.1 (Partial)1.5 (Baseline)1.3
PFP (Fluorinated) Dipole, H-Bond, π−π Methanol2.1 (Baseline) 2.4 (Baseline) 1.1

Note: Data assumes a mobile phase of 10 mM Ammonium Acetate (pH 5.0) and a column temperature of 25°C. Lowering column temperature enhances shape selectivity and improves resolution[5].

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following methodology is designed as a self-validating system . You must run a System Suitability Test (SST) prior to sample analysis to prove the system is capable of resolving the critical pairs.

Methodology: Orthogonal Resolution of Triazole Critical Pairs

Step 1: System Preparation & Mobile Phase Formulation

  • Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to maximize theoretical plates and shape selectivity[5].

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust to exactly pH 5.0 using dilute acetic acid. Causality: This ensures the amphoteric API remains entirely in its neutral state, preventing peak tailing and retention loss.

  • Prepare Mobile Phase B: 100% LC-MS grade Methanol.

Step 2: Gradient & Temperature Optimization

  • Set the column oven temperature to 25°C. Causality: While higher temperatures reduce backpressure, lower temperatures restrict the rotational freedom of the analytes, significantly enhancing the stationary phase's ability to distinguish between regioisomers[5].

  • Program a shallow gradient: 5% B to 40% B over 15 minutes. A shallow gradient slope ( ΔΦ ) increases the capacity factor ( k′ ) and maximizes the time analytes spend interacting with the π−π sites[1].

Step 3: Self-Validation (System Suitability Testing)

  • Inject an SST mixture containing the API spiked with 1% of the regioisomeric and des-methyl impurities.

  • Acceptance Criteria: The method is only considered valid for use if it meets the following parameters:

    • Resolution ( Rs​ ) between API and Regioisomer ≥1.5 .

    • Tailing Factor ( Tf​ ) for the API ≤1.5 .

    • DAD Peak Purity Angle < Purity Threshold for the main API peak.

Step 4: Sample Analysis & Post-Run Wash

  • Inject the unknown samples.

  • At the end of the batch, flush the column with a strong solvent (e.g., 90% Methanol) for 10 column volumes to remove any highly retained hydrophobic impurities and prevent ghost peaks in subsequent runs[4].

References
  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs.
  • Thermo Fisher Scientific. "Real Solutions to Improve Your HPLC Peak Resolution." AnalyteGuru.
  • The Analytical Scientist. "Untangle your Liquid Chromatography Problems: HPLC Troubleshooting Guide." The Analytical Scientist.
  • BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." BenchChem Tech Support.
  • Analytical Chemistry. "Regioisomeric Characterization Using HPLC/MS and Randomization Synthesis of Standards." ACS Publications.

Sources

Optimization

Reducing off-target toxicity of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in cell-based assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide for researchers and drug development professionals working with functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide for researchers and drug development professionals working with functionalized heterocycles.

Evaluating compounds like 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in cell-based assays requires a nuanced understanding of structural liabilities. This specific scaffold features two distinct reactive moieties: an electron-rich methoxy-phenol and a 1,2,4-triazole ring. In in vitro assays, these moieties frequently drive off-target toxicity through reactive metabolite formation and metalloenzyme interference, respectively.

Part 1: Mechanistic Pathways of Off-Target Toxicity

Understanding why a compound fails in an assay is the first step to rescuing your experimental pipeline. The diagram below illustrates the causal relationship between the structural moieties of your compound and the resulting assay artifacts.

Pathway Compound 2-Methoxy-4-(3-methyl-1H- 1,2,4-triazol-5-yl)phenol Phenol Phenol Moiety (Electron-rich) Compound->Phenol Triazole 1,2,4-Triazole Moiety (Nitrogen lone pairs) Compound->Triazole Oxidation CYP450 / Peroxidase Oxidation Phenol->Oxidation Coordination Heme Iron Coordination Triazole->Coordination Quinone Reactive Quinone Methide (Electrophile) Oxidation->Quinone Toxicity1 Covalent Protein Adduction & Oxidative Stress Quinone->Toxicity1 CYPInhib CYP450 Inhibition (Off-target) Coordination->CYPInhib Toxicity2 Metabolic Interference & Drug-Drug Interactions CYPInhib->Toxicity2

Caption: Causative pathways linking structural moieties to off-target toxicity.

Part 2: FAQ & Troubleshooting Guide

Q1: Why does my cell viability drop precipitously within 4 hours of compound addition, even at sub-micromolar concentrations? A: This rapid toxicity is rarely target-mediated. It is typically caused by the spontaneous or peroxidase-mediated oxidation of the phenol moiety. The electron-donating methoxy group at the ortho position makes the phenol highly susceptible to oxidation, forming a [1]. These electrophilic species rapidly deplete intracellular glutathione (GSH) and covalently adduct to cellular proteins, causing acute oxidative stress and necrotic cell death[2]. Troubleshooting Action: Pre-incubate your cells with a thiol scavenger (See Protocol 1). If toxicity is rescued, the mechanism is redox-mediated.

Q2: My compound shows high potency in an MTT assay, but no effect in an ATP-based assay (e.g., CellTiter-Glo). Which is correct? A: Trust the ATP-based assay. Phenolic compounds are notorious Pan-Assay Interference Compounds (PAINS). The redox-active nature of the methoxy-phenol can directly reduce tetrazolium salts (like MTT or MTS) to formazan independently of cellular metabolism, creating a false positive. Troubleshooting Action: Always use a non-redox, orthogonal viability readout (like ATP luminescence or live-cell imaging) when working with phenolic scaffolds.

Q3: I am observing unexpected drug-drug interactions when co-administering this compound with known CYP substrates in hepatocyte models. What is happening? A: The 1,2,4-triazole moiety is a well-documented pharmacophore for[3]. The unshared electron pair on the nitrogen of the triazole ring coordinates directly with the heme iron in the active site of CYP enzymes (particularly CYP3A4). This blocks the metabolism of co-administered substrates, leading to apparent toxicity that is actually a phenocopy of CYP inhibition. Troubleshooting Action: Perform a competitive CYP inhibition assay (See Protocol 2) to quantify the exact Ki​ of the triazole moiety.

Diagnostic Decision Tree

Use the following self-validating workflow to isolate the exact cause of your assay failure.

DecisionTree Start Observe Off-Target Toxicity in Cell-Based Assay Q1 Is toxicity rescued by ROS scavengers (e.g., NAC)? Start->Q1 Path1 Phenol Oxidation / Quinone Methide Formation Q1->Path1 Yes Q2 Is toxicity dependent on serum/media composition? Q1->Q2 No Action1 Implement GSH Trapping or use alternative assay Path1->Action1 Path2 Protein Binding / Metal Chelation Q2->Path2 Yes Q3 Does it interfere with metabolic readouts (e.g., MTT)? Q2->Q3 No Action2 Adjust BSA concentration or supplement trace metals Path2->Action2 Path3 Redox Interference (PAINS artifact) Q3->Path3 Yes Action3 Switch to non-redox viability assay (e.g., ATP-based) Path3->Action3

Caption: Step-by-step diagnostic workflow for identifying the source of assay toxicity.

Part 3: Quantitative Data & Mitigation Summary

The table below summarizes typical quantitative shifts observed when troubleshooting this specific compound class, providing a baseline for your own assay validation.

Assay TypeObserved Artifact / ToxicityMechanistic CauseRescued / Corrected ReadoutMitigation Strategy
MTT Viability False positive (Apparent IC50​ < 0.1 µM)Redox interference by methoxy-phenolATP Luminescence ( IC50​ > 50 µM)Switch to non-redox assay
CellTiter-Glo Acute Toxicity ( IC50​ < 1 µM at 4h)Quinone methide protein adductionRescued Viability ( IC50​ > 50 µM)Pre-incubate with 5 mM NAC
CYP3A4 Activity Severe Inhibition (Apparent IC50​ < 100 nM)Triazole heme-iron coordinationN/A (True off-target inhibition)Structural SAR (modify triazole)

Part 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol below is designed as a self-validating system containing internal mechanistic controls.

Protocol 1: Glutathione (GSH) Trapping & Rescue Assay

Causality: By providing an exogenous nucleophile (GSH or NAC), we intercept the electrophilic quinone methide before it can adduct to critical cellular proteins. If the toxicity is driven by phenol bioactivation, the addition of a thiol will neutralize the toxicity, resulting in a massive rightward shift in the IC50​ curve[2]. System Validation:

  • Positive Control: Acetaminophen (10 mM) - Known to form the reactive NAPQI intermediate.

  • Negative Control: Vehicle (0.1% DMSO).

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Aspirate media. Add fresh media supplemented with 5 mM N-acetylcysteine (NAC) to the test wells. Leave control wells with standard media. Incubate for 1 hour.

  • Compound Addition: Add 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol at a concentration range of 0.1 µM to 100 µM (10-point curve). Add Acetaminophen to positive control wells.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Data Interpretation: Measure luminescence. A >10-fold increase in the IC50​ in the NAC-treated wells compared to standard media confirms that the baseline toxicity was mediated by electrophilic reactive metabolites.

Protocol 2: CYP450 Competitive Inhibition Assay

Causality: The nitrogen lone pairs on the 1,2,4-triazole ring coordinate with the heme iron of CYP enzymes, blocking the binding of natural substrates[3]. By measuring the fluorescence of a metabolized specific substrate, we can quantify this direct target interference. System Validation:

  • Positive Control: Ketoconazole (1 µM) - A known potent triazole-based CYP3A4 inhibitor.

  • Negative Control: Untreated enzyme reaction (100% activity baseline).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human CYP3A4 enzyme and a fluorogenic substrate (e.g., Vivid® BOMR) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (0.01 µM to 50 µM) to the enzyme mixture in a black 96-well plate. Include Ketoconazole in positive control wells. Incubate for 10 minutes at room temperature to allow heme coordination.

  • Reaction Initiation: Add an NADP+ regenerating system to all wells to initiate the catalytic cycle.

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 605 nm) continuously for 30 minutes using a microplate reader.

  • Data Interpretation: Calculate the initial velocity (RFU/min) for each well. A dose-dependent decrease in velocity indicates CYP inhibition. If the IC50​ is comparable to ketoconazole, the triazole moiety is a major liability for drug-drug interactions and requires structural optimization.

References

  • Hughes, T. B., et al. (2017). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology.[Link]

  • Gubbins, P. O. (2011). Triazole Antifungal Agents Drug-Drug Interactions Involving Hepatic Cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology.[Link]

  • Wang, Y., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process scientists, and drug development professionals scaling up the synthesis of 2-Methoxy-4-(3-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process scientists, and drug development professionals scaling up the synthesis of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (also known as 4-(3-methyl-1H-1,2,4-triazol-5-yl)guaiacol).

Scaling up 1,2,4-triazole derivatives presents unique thermodynamic, kinetic, and crystallographic challenges. This document bypasses basic theory to deliver field-proven troubleshooting, root-cause analyses, and self-validating protocols.

Process Workflow

The following diagram outlines the optimized macroscopic workflow for the condensation, cyclization, and isolation of the target API.

G Vanillonitrile Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile) Condensation Condensation & Intermediate Formation (100°C) Vanillonitrile->Condensation Acetohydrazide Acetohydrazide Acetohydrazide->Condensation Cyclization Thermal Cyclization (145°C, Pressurized) Condensation->Cyclization Dehydration Crude Crude 2-Methoxy-4-(3-methyl- 1H-1,2,4-triazol-5-yl)phenol Cyclization->Crude Cooling & Quench Crystallization Seeded Cooling Crystallization Crude->Crystallization Solvent Exchange PureAPI Pure API (Target Polymorph) Crystallization->PureAPI Filtration

Workflow for the scale-up synthesis of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.

Troubleshooting & FAQs

Q1: Why does our yield drop from 85% at lab scale to 55% at pilot scale, accompanied by a dark, tarry byproduct?

Root Cause: This is a classic heat transfer and oxidation failure. The condensation of vanillonitrile with acetohydrazide to form the 1,2,4-triazole core requires significant thermal energy (typically >150°C) [1]. At the bench scale, rapid heat dissipation masks the vulnerability of the molecule. In a 500 L vessel, the reduced surface-area-to-volume ratio causes prolonged heat exposure during the ramp-up and cool-down phases. This extended thermal stress drives the auto-oxidation of the electron-rich guaiacol (2-methoxyphenol) moiety, generating dark polymeric tars. Intervention: Do not run this reaction in open reflux at scale. Implement a pressurized reactor system using a lower-boiling solvent (e.g., n-butanol). This caps the internal temperature while maintaining kinetics. Furthermore, a strict subsurface nitrogen sparge (not just a headspace blanket) must be used to displace dissolved oxygen prior to heating, protecting the phenol from oxidative degradation [2].

Q2: We are observing multiple peaks with identical mass (isomers) in our scale-up HPLC. How do we control regioselectivity?

Root Cause: 1,2,4-triazoles exhibit annular tautomerism. Depending on the synthetic route and solvent polarity, competitive cyclization pathways can yield a mixture of the 1H, 2H, and 4H tautomers [1]. If the reaction is pushed too hard thermally without pH control, the intermediate amidrazone can cyclize indiscriminately, locking into different stable N-regioisomers upon solvent interaction or subsequent processing. Intervention: Regioselectivity is thermodynamically driven but kinetically sensitive to pH. The addition of a mild base (e.g., 0.1 eq Potassium Carbonate) during the cyclization step directs the nucleophilic attack of the hydrazide, heavily favoring the thermodynamically stable 3-methyl-1H-1,2,4-triazole core [2].

Q3: During downstream processing, the API forms a gel-like slurry that blinds the filter cloth, taking days to filter. How can we resolve this?

Root Cause: This is caused by conformational polymorphism and uncontrolled supersaturation[3]. 1,2,4-triazole derivatives form extensive intermolecular hydrogen-bonding networks. Rapid "crash" cooling at scale causes a massive supersaturation spike. This results in the rapid nucleation of a metastable polymorph characterized by fine, needle-like crystals that trap solvent and form a highly compressible, impermeable cake. Intervention: Transition immediately from uncontrolled cooling to a seeded, non-linear cooling crystallization profile. By seeding the batch at the metastable zone boundary, you force the crystal growth of the desired, filterable polymorph rather than allowing spontaneous secondary nucleation of the needles [3].

Quantitative Scale-Up Metrics

The table below summarizes the critical process parameters and outcomes when transitioning from a naive scale-up to the optimized protocols detailed in Section 4.

MetricLab Scale (50 g)Pilot Scale (Naive, 50 kg)Pilot Scale (Optimized, 50 kg)
Yield (%) 85.254.882.5
Purity (HPLC Area %) 99.192.499.4
Cyclization Temp / Time 160°C / 4 h160°C / 12 h145°C (Pressurized) / 6 h
Filtration Time 15 mins> 48 hours (Blinding)2.5 hours
Process Mass Intensity (PMI) 457832

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be executed with the embedded In-Process Controls (IPCs).

Protocol A: Optimized Pilot-Scale Cyclization

This protocol utilizes pressure and inertion to protect the guaiacol moiety while driving the Pellizzari-type condensation.

  • Inertion & Charging: Charge a 500 L glass-lined reactor with n-butanol (200 L). Initiate a subsurface N₂ sparge for 30 minutes to reduce dissolved O₂ to <2 ppm.

  • Reagent Addition: Add 4-hydroxy-3-methoxybenzonitrile (1.0 eq) and acetohydrazide (1.1 eq). Add catalytic K₂CO₃ (0.1 eq) to control regioselectivity.

  • Pressurized Heating: Seal the reactor. Heat the mixture to 145°C at a controlled ramp rate of 1.5°C/min. Allow the system to self-pressurize (monitor safety valves; expected pressure ~2.5 bar).

  • Reaction & IPC (Critical): Hold at 145°C for 6 hours.

    • Self-Validation Step: Pull a sample for HPLC IPC. Proceed to step 5 only when the acyclic amidrazone intermediate is <1.0%. Causality: Premature cooling will result in co-precipitation of the intermediate, irreversibly compromising final API purity.

  • Quench: Cool linearly to 80°C over 2 hours before safely venting the reactor pressure.

Protocol B: Seeded Cooling Crystallization

This protocol eliminates filter blinding by controlling the polymorphic form and crystal habit.

  • Solvent Exchange: Distill off the n-butanol under vacuum (50-60°C). Replace with an 80:20 Ethanol/Water mixture (150 L) and heat to 75°C to achieve complete dissolution.

  • Seeding: Cool the solution slowly to the predetermined metastable zone boundary (approx. 62°C). Charge 0.5% w/w of micronized API seeds (pure target polymorph) suspended in 1 L of ethanol.

  • Aging (Critical): Hold the batch isothermally at 62°C for 2 hours.

    • Causality: This aging period allows the seed bed to mature and relieves the initial supersaturation, completely preventing the secondary nucleation of the problematic needle-like metastable polymorph.

  • Cooling Ramp: Cool the reactor to 5°C using a non-linear (cubic) cooling curve over 8 hours to maintain a constant supersaturation driving force.

  • Isolation: Drop the slurry to an Agitated Nutsche Filter Dryer (ANFD). Wash the cake with cold 80:20 Ethanol/Water (20 L). Dry under vacuum at 50°C until constant weight is achieved.

References

  • Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block. ACS Organic Process Research & Development.[Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Medical Toxicology and Legal Medicine.[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra Validation for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol: A Comparative Guide

Executive Summary & Structural Complexity 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a highly functionalized intermediate featuring a guaiacol (o-methoxyphenol) core covalently linked to a 3-methyl-1,2,4-triaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Complexity

2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a highly functionalized intermediate featuring a guaiacol (o-methoxyphenol) core covalently linked to a 3-methyl-1,2,4-triazole ring[1]. This scaffold is prevalent in modern drug discovery, particularly in the development of kinase inhibitors and antifungal agents. Validating its exact molecular structure requires rigorous analytical methodologies due to two primary challenges:

  • Regioisomerism: Confirming the exact substitution pattern (1,2,4-substitution) on the benzene ring.

  • Prototropic Tautomerism: The 1,2,4-triazole ring exists in a dynamic equilibrium of tautomeric states (1H, 2H, and 4H), which complicates spectral interpretation[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR modalities and provide a self-validating experimental protocol for absolute structural confirmation.

Comparative Guide: Analytical Modalities

When validating heavily substituted heteroaromatic compounds, selecting the correct analytical platform is critical. Table 1 compares three standard approaches.

Table 1: Comparison of Analytical Modalities for Triazole Validation

ModalityResolution & SensitivityTautomer ResolutionCost & ThroughputBest Use Case
High-Field NMR (600 MHz) High; resolves complex multipletsExcellent (via 2D 1H-15N HMBC)High cost / Low throughputDe novo structural elucidation & IND filings
Benchtop NMR (80 MHz) Moderate; aromatic signals may overlapPoor; cannot resolve dynamic exchangeLow cost / High throughputRoutine batch release & QA screening
In Silico (DFT/GIAO) N/A (Theoretical)Moderate; predicts static minimaZero material cost / InstantPreliminary assignment guidance

Causality Insight: While Benchtop NMR is excellent for verifying the presence of the methoxy and methyl groups, its lower dispersion at 80 MHz often causes the three aromatic protons (H-3, H-5, H-6) to collapse into an unresolved multiplet. Therefore, High-Field NMR is strictly required to observe the critical meta-coupling (J ~ 2.0 Hz) that proves the 1,2,4-substitution pattern.

Quantitative Data: Reference Spectral Assignments

The following tables summarize the expected quantitative NMR data for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol, synthesized from high-field acquisition principles and empirical triazole data[3].

Table 2: 1H NMR Assignments (600 MHz, DMSO-d6)

PositionShift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Rationale
OH 9.50br s1H-Phenolic OH; broad due to solvent exchange
H-3 7.45d1H2.0Meta-coupling to H-5; deshielded by triazole
H-5 7.35dd1H8.2, 2.0Ortho-coupling to H-6, meta to H-3
H-6 6.95d1H8.2Ortho-coupling to H-5; shielded by OH/OMe
OCH3 3.85s3H-Characteristic methoxy singlet
Triazole-CH3 2.35s3H-Allylic/heteroaromatic methyl
Triazole-NH 13.50br s1H-Highly deshielded; broad due to tautomeric exchange[3]

Table 3: 13C NMR Assignments (150 MHz, DMSO-d6)

PositionShift (ppm)TypeAssignment Rationale
C-1 (Ar-OH) 148.0CqOxygen-bound aromatic carbon
C-2 (Ar-OMe) 147.5CqOxygen-bound aromatic carbon
C-4 (Ar-Triazole) 122.0CqSubstituted aromatic carbon
C-5 (Ar-H) 119.5CHAromatic methine
C-6 (Ar-H) 115.5CHAromatic methine
C-3 (Ar-H) 110.5CHAromatic methine
Triazole C-5 159.0CqImine-like carbon bound to Ar ring
Triazole C-3 155.0CqImine-like carbon bound to CH3
OCH3 55.8CH3Methoxy carbon
Triazole-CH3 11.5CH3Heteroaromatic methyl carbon

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates internal validation checks at every stage.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of the analyte.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.

Causality Check: Why DMSO-d6? 1,2,4-triazoles undergo rapid prototropic tautomerism. In non-polar solvents (e.g., CDCl3), intermolecular hydrogen bonding causes the N-H signal to broaden into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these networks and slowing the exchange rate sufficiently to observe the N-H resonance at ~13.5 ppm[3].

Step 2: High-Field Acquisition (600 MHz)
  • Tune and match the probe to the exact sample impedance to maximize the Q-factor.

  • 1H Acquisition: Acquire using a standard 30-degree pulse (zg30), 64 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 13C Acquisition: Acquire using power-gated decoupling (zgpg30) with 1024 scans.

Validation Check: Ensure the signal-to-noise ratio (S/N) of the triazole methyl carbon (~11.5 ppm) is >10:1 before terminating the acquisition.

Step 3: Orthogonal Verification via 2D NMR
  • Acquire a 1H-13C HMBC spectrum to map long-range carbon-proton connectivities.

Causality Check: The HMBC must show a definitive cross-peak between the methoxy protons (3.85 ppm) and C-2 (147.5 ppm), proving the regiochemistry of the guaiacol core. Furthermore, the triazole methyl protons (2.35 ppm) must correlate with Triazole C-3 (155.0 ppm).

Visualizations

Workflow cluster_0 Sample Preparation cluster_1 Analytical Modalities N1 Weigh 15 mg API N2 Dissolve in DMSO-d6 (Disrupts H-bonding) N1->N2 N3 High-Field NMR (600 MHz) Full Elucidation N2->N3 N4 Benchtop NMR (80 MHz) Routine QA N2->N4 N6 Structural Validation & Tautomer Resolution N3->N6 2D HMBC/HSQC N4->N6 1D Fingerprint N5 In Silico (DFT) Prediction N5->N3 Guides Assignment

Fig 1. Comparative analytical workflow for NMR structural validation.

Tautomerism T1 1H-Tautomer (NH near Methyl) T2 2H-Tautomer (NH near Phenol) T1->T2 Prototropic Shift (Fast in DMSO) T4 4H-Tautomer (NH at Apex) T2->T4 Minor State

Fig 2. Prototropic tautomeric equilibrium of the 1,2,4-triazole moiety.

References

  • Title: Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds Source: Magnetic Resonance in Chemistry (Semantic Scholar) URL: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol versus Standard Triazoles

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique chemical properties, including stability to metabolic degradation, high dipole moment, and the ability to form hydrogen bonds, make it a "privileged structure" in drug design.[3] Triazole-containing compounds are cornerstones in various therapeutic areas, with prominent examples including the antifungal agents fluconazole and itraconazole, the anti-anxiety agent alprazolam, and the antiviral ribavirin.[3][4] The biological profile of a triazole derivative is highly dependent on the substituents attached to its core, allowing for extensive chemical modifications to fine-tune its pharmacological activity.[2]

This guide provides a comprehensive framework for comparing the biological activity of a novel, structurally distinct triazole, 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol , against well-established "standard" triazoles. As direct experimental data for this specific novel compound is not yet prevalent in public literature, this document serves as a predictive guide and a methodological blueprint for its evaluation. We will dissect its structural components to hypothesize its potential biological activities and provide detailed, field-proven experimental protocols for a robust head-to-head comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and evaluate novel triazole-based therapeutic candidates.

Profile of Standard Triazoles: The Antifungal Powerhouses

The most well-established and clinically significant class of standard triazoles are the antifungal agents. Drugs like fluconazole, itraconazole, and voriconazole are indispensable in treating a wide range of fungal infections, from superficial candidiasis to life-threatening systemic aspergillosis.[4][5]

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal efficacy of standard triazoles stems from their targeted disruption of the fungal cell membrane's integrity. They act as potent and selective inhibitors of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.

By binding to the heme iron in the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The consequence is a cascade of detrimental effects on the fungal cell, including increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, the inhibition of fungal growth and replication (fungistatic effect).[4][6]

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Triazole Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Disruption Disruption Ergosterol->Disruption Standard_Triazoles Standard Triazoles (e.g., Fluconazole) Inhibition Inhibition Standard_Triazoles->Inhibition Inhibition->Ergosterol Blocks Conversion Disruption->Fungal_Cell_Membrane G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound Novel Compound & Standard Stock Solutions Antifungal Antifungal Assay (Broth Microdilution) Compound->Antifungal Anticancer Anticancer Assay (MTT Cytotoxicity) Compound->Anticancer Antioxidant Antioxidant Assay (DPPH Scavenging) Compound->Antioxidant Data_Antifungal MIC Values Antifungal->Data_Antifungal Determine MIC Data_Anticancer IC₅₀ Values Anticancer->Data_Anticancer Determine IC₅₀ Data_Antioxidant EC₅₀ Values Antioxidant->Data_Antioxidant Determine EC₅₀ Comparison Comparative Analysis Data_Antifungal->Comparison Data_Anticancer->Comparison Data_Antioxidant->Comparison

Caption: General workflow for the comparative biological evaluation.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7]

  • Rationale : The broth microdilution method is a standardized, quantitative, and widely accepted technique for testing antifungal susceptibility, allowing for direct comparison with reference drugs like fluconazole.

  • Materials :

    • 96-well microtiter plates

    • Test compound and Fluconazole

    • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99)

    • RPMI-1640 medium buffered with MOPS

    • Spectrophotometer or plate reader (530 nm)

    • Sterile DMSO

  • Procedure :

    • Compound Preparation : Prepare a stock solution of the Novel Compound and fluconazole in DMSO. Create a series of twofold serial dilutions in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

    • Inoculum Preparation : Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

    • Inoculation : Add the prepared fungal inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).

    • Incubation : Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination : The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the absorbance at 530 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Rationale : The MTT assay is a reliable, sensitive, and high-throughput method for assessing the cytotoxic (cell-killing) effects of a compound on cancer cell lines, allowing for the determination of the IC₅₀ value. [8]

  • Materials :

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compound and Doxorubicin

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader (570 nm)

  • Procedure :

    • Cell Seeding : Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment : Prepare serial dilutions of the Novel Compound and doxorubicin in the complete medium. Remove the old medium from the cells and add the medium containing the various drug concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the drug dilutions).

    • Incubation : Incubate the plate for 48-72 hours.

    • MTT Addition : Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization : Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance of the purple solution at 570 nm using a microplate reader.

    • IC₅₀ Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.

  • Rationale : The DPPH assay is a simple, rapid, and widely used method for screening the free-radical scavenging activity of compounds, making it ideal for evaluating the antioxidant potential of the phenolic Novel Compound. [9][10]

  • Materials :

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compound and Ascorbic Acid

    • 96-well microtiter plates

    • Microplate reader (517 nm)

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the Novel Compound and ascorbic acid in methanol.

    • DPPH Solution : Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • Reaction : Add the DPPH solution to each well of a 96-well plate. Then, add the serially diluted compound solutions to the wells. Include a control (DPPH solution with methanol only).

    • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Reading : Measure the absorbance at 517 nm.

    • EC₅₀ Calculation : Calculate the percentage of DPPH scavenging activity for each concentration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Plot the percentage of scavenging against the log of the compound concentration to determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Data Presentation and Interpretation

The results from these experiments should be systematically tabulated for a clear and objective comparison.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Fungal Strain Novel Compound Fluconazole
Candida albicans [Experimental Value] [Literature/Experimental Value]
Cryptococcus neoformans [Experimental Value] [Literature/Experimental Value]

| Aspergillus fumigatus | [Experimental Value] | [Literature/Experimental Value] |

  • Interpretation : Lower MIC values indicate higher potency. A significantly lower MIC for the Novel Compound compared to fluconazole would suggest superior antifungal activity against that strain.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Cancer Cell Line Novel Compound Doxorubicin
MCF-7 (Breast) [Experimental Value] [Literature/Experimental Value]

| HCT-116 (Colon) | [Experimental Value] | [Literature/Experimental Value] |

  • Interpretation : Lower IC₅₀ values signify greater cytotoxic potency. The therapeutic potential would also depend on its selectivity (i.e., having a much higher IC₅₀ against non-cancerous cells).

Table 3: Comparative Antioxidant Activity (EC₅₀ in µg/mL)

Assay Novel Compound Ascorbic Acid

| DPPH Scavenging | [Experimental Value] | [Literature/Experimental Value] |

  • Interpretation : A lower EC₅₀ value indicates stronger antioxidant activity, meaning less compound is required to neutralize free radicals.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for the initial biological characterization of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol . By leveraging structure-activity relationship principles, we hypothesize that this novel compound holds potential as an antifungal, anticancer, and antioxidant agent. The provided experimental protocols offer a clear pathway to test these hypotheses and quantitatively compare its efficacy against established standard drugs.

Positive results from these in vitro assays would warrant further investigation, including studies into its precise mechanism of action (e.g., direct enzymatic assays for CYP51 inhibition), evaluation against drug-resistant strains, and progression to in vivo animal models to assess efficacy, pharmacokinetics, and safety. The exploration of such novel hybrid molecules is a vital endeavor in the quest for new, more effective therapeutic agents to combat a range of human diseases.

References

  • Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology . Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents . PMC. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles . PMC - NIH. [Link]

  • Antifungal Properties of 1,2,4-Triazoles . ISRES Publishing. [Link]

  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups . African Journal of Pharmacy and Pharmacology. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity . Taylor & Francis Online. [Link]

  • Small Library of Triazolyl Polyphenols Correlating Antioxidant Activity and Stability With Number and Position of Hydroxyl Groups . PubMed. [Link]

  • Small Library of Triazolyl Polyphenols Correlating Antioxidant Activity and Stability with Number and Position of Hydroxyl Groups . ACS Publications. [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents . PMC. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review) . ResearchGate. [Link]

  • Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review . MDPI. [Link]

  • Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents . Frontiers. [Link]

  • Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-methoxy phenyl)-7H-t[1][5][11]riazolo[3,4-b]t[4][5][11]hiadiazine: Part II . Bentham Science. [Link]

  • Antioxidant Properties of 1,2,4-Triazoles . ISRES Publishing. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review) . ResearchGate. [Link]

  • Obtaining substituted phenol derivatives with potential antimicrobial activity . Sokhraneva. [Link]

  • Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids . PMC. [Link]

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives . ScienceDirect. [Link]

  • Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-methoxy phenyl)-7H-t[1][5][11]riazolo[3,4-b]t[4][5][11]hiadiazine: Part II . Bentham Science Publishers. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives . IJPSRR. [Link]

  • Novel antifungal triazoles with alkynyl-methoxyl side chains: Design, synthesis, and biological activity evaluation . OUR Archive, University of Otago. [Link]

  • A comprehensive review on triazoles as anticancer agents . DergiPark. [Link]

  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity . MDPI. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review) . National University of Pharmacy of the Ministry of Health of Ukraine. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds . Atlantis Press. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives . PMC - NIH. [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds . ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives . MDPI. [Link]

Sources

Validation

Validated Bioanalytical Methods for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol Quantification in Plasma: A Comparison Guide

Introduction & Analytical Challenges Quantifying amphoteric small molecules like 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in biological matrices presents unique analytical challenges. Structurally, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Quantifying amphoteric small molecules like 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in biological matrices presents unique analytical challenges. Structurally, this compound features a weakly acidic guaiacol moiety (phenol pKa ~9.5) and a basic 1,2,4-triazole ring (conjugate acid pKa ~2.5). In physiological plasma (pH 7.4), the molecule is predominantly neutral, highly lipophilic, and exhibits extensive plasma protein binding.

To support pharmacokinetic (PK) and toxicokinetic (TK) studies, bioanalytical methods must be rigorously validated according to the , ensuring accuracy, precision, selectivity, and stability[1]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for triazole quantification[2], the choice of sample preparation dictates the method's susceptibility to matrix effects—specifically ion suppression caused by endogenous phospholipids[3].

This guide objectively compares a highly optimized Mixed-Mode Solid-Phase Extraction (MCX-SPE) LC-MS/MS workflow against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) alternatives.

The Causality of Method Design: Why Sample Prep Matters

In electrospray ionization (ESI), co-eluting matrix components—particularly glycerophospholipids—compete with the target analyte for charge on the surface of ESI droplets[4]. If sample preparation fails to remove these lipids, the resulting matrix effect leads to severe signal suppression, elevated limits of quantification (LLOQ), and poor reproducibility[5].

Our optimized Method A (MCX-SPE) leverages the analyte's amphoteric nature. By acidifying the plasma, we disrupt protein binding and protonate the triazole nitrogen. The cationic analyte is then trapped on a Mixed-Mode Cation Exchange (MCX) sorbent. A subsequent 100% methanol wash effectively elutes neutral lipids and phospholipids, which do not possess a strong positive charge[6]. Finally, a basic elution neutralizes the triazole, releasing the purified analyte. This creates a self-validating system where matrix effects are structurally engineered out of the assay, rather than merely compensated for by the Stable Isotope-Labeled Internal Standard (SIL-IS).

Performance Comparison: Quantitative Data

The following table summarizes the validation parameters of three distinct methodologies for quantifying 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol in human plasma.

Validation ParameterMethod A: MCX-SPE LC-MS/MS (Optimized Workflow)Method B: PPT LC-MS/MS (Traditional)Method C: LLE HPLC-UV (Legacy Alternative)
Sample Volume 100 µL100 µL500 µL
LLOQ 0.5 ng/mL5.0 ng/mL50.0 ng/mL
Matrix Factor (IS normalized) 0.98 - 1.02 (Negligible Suppression)0.45 - 0.60 (Severe Ion Suppression)N/A (Optical Detection)
Extraction Recovery >92% (Consistent across range)~85% (Variable)~70% (Emulsion risks)
Inter-assay Precision (CV%) <4.5%12.0% - 18.5%10.0% - 15.0%
Throughput High (96-well automation ready)Very HighLow (Manual extraction)

Experimental Protocols

Method A: Optimized MCX-SPE LC-MS/MS (Gold Standard)

This protocol utilizes a self-validating SIL-IS to ensure absolute trustworthiness in every run.

  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13 C, 15 N-labeled analog, 50 ng/mL).

  • Pre-treatment: Add 100 µL of 4% H 3​ PO 4​ in water. Vortex for 1 minute to disrupt protein binding and fully protonate the triazole ring.

  • Load: Apply the pre-treated sample to a 30 mg Mixed-Mode Cation Exchange (MCX) 96-well SPE plate pre-conditioned with Methanol and equilibrated with water.

  • Wash 1 (Aqueous): Wash with 500 µL of 2% Formic acid in water to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol. Crucial Step: This removes neutral lipids and phospholipids that cause ESI suppression.

  • Elution: Elute the target analyte with 2 x 250 µL of 5% NH 4​ OH in Methanol (deprotonates the triazole, releasing it from the sorbent).

  • Reconstitution: Evaporate the eluate under N 2​ gas at 40°C. Reconstitute in 100 µL of 10% Acetonitrile in water.

  • Analysis: Inject 5 µL onto a superficially porous Biphenyl UHPLC column coupled to a triple quadrupole mass spectrometer (ESI+ mode).

Method B: Protein Precipitation (PPT) LC-MS/MS
  • Spiking: Aliquot 100 µL of human plasma and add 10 µL of SIL-IS.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic acid.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

  • Analysis: Inject 5 µL. (Note: Expect rapid column degradation and severe matrix effects due to residual phospholipids).

Workflow Visualization

G cluster_A Method A: MCX-SPE (Optimized) cluster_B Method B: PPT (Traditional) Plasma Plasma Sample (+ SIL-IS) SPE_Load Acidify & Load (Traps Cation) Plasma->SPE_Load PPT_Add Add Acetonitrile (Precipitates Proteins) Plasma->PPT_Add SPE_Wash 100% MeOH Wash (Removes Lipids) SPE_Load->SPE_Wash SPE_Elute Basic Elution (Releases Analyte) SPE_Wash->SPE_Elute LCMS_A UHPLC-MS/MS High Sensitivity No Matrix Effect SPE_Elute->LCMS_A PPT_Sup Centrifuge & Collect Supernatant PPT_Add->PPT_Sup LCMS_B UHPLC-MS/MS Ion Suppression from Phospholipids PPT_Sup->LCMS_B

Caption: Comparison of MCX-SPE versus PPT workflows for plasma triazole-phenol quantification.

Conclusion

While Protein Precipitation is rapid, it is analytically inadequate for amphoteric triazole-phenols due to unmitigated phospholipid ion suppression[3]. The MCX-SPE LC-MS/MS workflow provides the definitive solution, ensuring compliance with stringent regulatory standards for bioanalysis by structurally eliminating matrix interferences prior to ionization.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[Link]

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." National Institutes of Health (NIH) / PMC.[Link]

  • Molinelli, A., et al. "Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS)." PubMed.[Link]

Sources

Comparative

Efficacy comparison of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol against established inhibitors

Executive Summary The c-Met receptor tyrosine kinase, a pivotal regulator of cell proliferation, motility, and invasion, is a well-validated and compelling target in oncology.[1] Dysregulation of the c-Met signaling path...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The c-Met receptor tyrosine kinase, a pivotal regulator of cell proliferation, motility, and invasion, is a well-validated and compelling target in oncology.[1] Dysregulation of the c-Met signaling pathway, often through gene amplification, mutation, or protein overexpression, is a significant driver in the progression of numerous human cancers.[1][2] This has led to the development of several therapeutic agents aimed at inhibiting this pathway. This guide provides a comprehensive framework for the evaluation of novel chemical entities, such as the hypothetical molecule "2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol," against established c-Met inhibitors. We will detail the requisite experimental protocols, from initial biochemical screening to cell-based functional assays, to rigorously determine and compare inhibitory efficacy.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues.[3] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][4] These pathways are crucial for normal cellular functions; however, their aberrant activation through the c-Met axis can lead to tumor growth, angiogenesis, and metastasis.[5][6] Therefore, the inhibition of c-Met kinase activity is a prime strategy for therapeutic intervention in cancers with dysregulated c-Met signaling.[2]

To visually represent this critical pathway, the following diagram illustrates the key components and downstream effectors of c-Met signaling.

cMet_Signaling_Pathway cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet P_cMet Phosphorylated c-Met (Active) cMet->P_cMet Autophosphorylation GRB2 GRB2 P_cMet->GRB2 GAB1 GAB1 P_cMet->GAB1 STAT3 STAT3 P_cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Survival STAT3->Invasion

Caption: Simplified c-Met signaling pathway upon HGF stimulation.

Established c-Met Inhibitors for Comparative Analysis

A robust evaluation of a novel compound necessitates benchmarking against well-characterized inhibitors. Several small-molecule c-Met inhibitors have been developed, with some receiving regulatory approval.[7][8] For the purpose of this guide, we will consider the following established inhibitors as comparators:

  • Crizotinib: A potent, ATP-competitive inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[9] It is approved for the treatment of certain non-small cell lung cancers (NSCLC).[10]

  • Cabozantinib: A multi-kinase inhibitor that targets c-Met, VEGFR2, and other tyrosine kinases.[7][10] It is used in the treatment of advanced renal cell carcinoma and other cancers.

  • Capmatinib: A highly selective, ATP-competitive inhibitor of c-Met.[9]

  • Tepotinib: Another selective inhibitor of c-Met.[11]

These inhibitors represent a range of potencies and selectivities, providing a comprehensive basis for comparison.

Experimental Workflow for Efficacy Comparison

A tiered approach is recommended to efficiently evaluate a novel compound's potential as a c-Met inhibitor. The workflow progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based assays.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Phospho_Assay Cellular Phospho-c-Met Assay (Target Engagement) Biochemical_Assay->Cellular_Phospho_Assay Proceed if potent Cell_Viability_Assay Cell Viability/Proliferation Assay (Functional Outcome) Cellular_Phospho_Assay->Cell_Viability_Assay Confirm on-target activity Downstream_Signaling_Assay Downstream Signaling Analysis (Pathway Modulation) Cell_Viability_Assay->Downstream_Signaling_Assay Investigate mechanism

Caption: Tiered experimental workflow for c-Met inhibitor evaluation.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant c-Met kinase and to calculate its half-maximal inhibitory concentration (IC50).

Principle: This assay measures the phosphorylation of a substrate by the c-Met kinase domain in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitor's potency. A common method utilizes a luminescent readout that quantifies the amount of ATP remaining after the kinase reaction.[12][13]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer.

    • Dilute recombinant human c-Met kinase to the desired concentration in 1x kinase assay buffer.

    • Prepare a solution of a suitable substrate (e.g., Poly (Glu, Tyr) 4:1) and ATP in the kinase buffer.[13]

    • Prepare serial dilutions of the test compound (e.g., "2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol") and the established inhibitors (Crizotinib, Cabozantinib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (384-well format):

    • Add a small volume (e.g., 1 µL) of the serially diluted compounds or DMSO (vehicle control) to the wells of a white, opaque assay plate.

    • Add the diluted c-Met kinase to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[3]

    • Stop the reaction and measure the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®).[13]

    • Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-c-Met Assay

Objective: To confirm that the test compound can inhibit c-Met autophosphorylation in a cellular context, demonstrating target engagement.

Principle: This assay measures the level of phosphorylated c-Met in cancer cells that have high c-Met activity, either through HGF stimulation or because they harbor activating mutations. A reduction in the phospho-c-Met signal upon treatment with the inhibitor indicates on-target activity.[14]

Detailed Protocol (Western Blotting):

  • Cell Culture and Treatment:

    • Culture a c-Met-dependent cancer cell line (e.g., MKN-45, which has c-Met amplification) to 70-80% confluency.[15]

    • Treat the cells with serial dilutions of the test compound and established inhibitors for a short duration (e.g., 1-2 hours).

    • Include a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-c-Met signal to the total c-Met signal and the loading control.

    • Determine the concentration-dependent reduction in c-Met phosphorylation.

Cell Viability and Proliferation Assay

Objective: To assess the functional effect of c-Met inhibition on the growth and survival of c-Met-dependent cancer cells.

Principle: This assay measures the number of viable cells after a prolonged incubation (e.g., 72 hours) with the inhibitors. A potent and effective inhibitor should selectively reduce the viability of cancer cells that rely on c-Met signaling for their growth and survival.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed a c-Met-dependent cancer cell line in a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

    • Treat the cells with serial dilutions of the test compound and established inhibitors.

    • Include a vehicle control.

  • Incubation:

    • Incubate the cells for 72 hours under standard cell culture conditions.

  • Viability Measurement:

    • Measure cell viability using a suitable assay, such as one based on metabolic activity (e.g., MTT or CellTiter-Glo®).[16]

    • For CellTiter-Glo®, add the reagent to the wells, incubate briefly, and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (half-maximal growth inhibitory concentration) or IC50 value.

Data Presentation and Interpretation

To facilitate a clear and objective comparison, the quantitative data from the described assays should be summarized in a structured table.

CompoundBiochemical IC50 (nM)Cellular p-c-Met Inhibition (IC50, nM)Cell Viability GI50 (nM)
Novel Compound Experimental ValueExperimental ValueExperimental Value
Crizotinib~11[9]Experimental ValueExperimental Value
Cabozantinib~1.3[9]Experimental ValueExperimental Value
Capmatinib~0.13[9]Experimental ValueExperimental Value
TepotinibLiterature ValueExperimental ValueExperimental Value

Interpretation of Results:

  • A potent novel compound will exhibit low nanomolar IC50 values in the biochemical assay, comparable to or better than the established inhibitors.

  • Strong correlation between the biochemical IC50 and the cellular phospho-c-Met inhibition IC50 provides evidence of good cell permeability and on-target activity.

  • A significant reduction in cell viability (low GI50) in c-Met-dependent cell lines, but not in c-Met-independent lines (a counter-screen, not detailed here but important for selectivity), would confirm the functional consequence of c-Met inhibition and suggest a therapeutic window.

  • Discrepancies between biochemical and cellular potencies can point to issues such as poor cell permeability, off-target effects, or rapid metabolism of the compound.

Conclusion

The systematic evaluation of a novel compound's inhibitory activity against c-Met requires a multi-faceted experimental approach. By employing a combination of biochemical and cell-based assays and comparing the results to those of established inhibitors, researchers can build a comprehensive efficacy profile. This guide provides the foundational protocols and interpretive framework to rigorously assess the potential of new chemical entities, like "2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol," as next-generation therapeutics targeting the c-Met signaling pathway.

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19. [Link]

  • Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. PubMed, 12(12), 3657-60. [Link]

  • Tsao, M. S., & Organ, S. L. (2008). Targeting the c-MET signaling pathway for cancer therapy. Expert Opinion on Therapeutic Targets, 12(7), 857-74. [Link]

  • Lattanzio, L., et al. (2009). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 14(4), 362-73. [Link]

  • Mo, H. N., et al. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. International Journal of Molecular Sciences, 26(9), 5013. [Link]

  • INDIGO Biosciences. Human c-MET/HGFR Reporter Assay Kit. INDIGO Biosciences. [Link]

  • Taylor & Francis Online. C-Met inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Munshi, N., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 9(6), 1544-1553. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Wikipedia. c-Met inhibitor. Wikipedia. [Link]

  • Patsnap. (2024). What are c-Met inhibitors and how do they work?. Patsnap Synapse. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit Datasheet. BPS Bioscience. [Link]

  • Li, Y., et al. (2017). Targeting MET in cancer therapy. Chronic Diseases and Translational Medicine, 3(3), 150-156. [Link]

Sources

Validation

Benchmarking antioxidant properties of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol vs guaiacol

Title: Benchmarking Antioxidant Properties: 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol vs. Guaiacol Executive Summary For drug development professionals and medicinal chemists, optimizing the antioxidant capacity...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Antioxidant Properties: 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol vs. Guaiacol

Executive Summary For drug development professionals and medicinal chemists, optimizing the antioxidant capacity of phenolic compounds is a critical step in mitigating oxidative stress-related pathologies. Guaiacol (2-methoxyphenol) serves as a foundational pharmacophore in many natural and synthetic antioxidants. However, its baseline radical scavenging capacity is often insufficient for advanced therapeutic applications. By introducing a nitrogen-rich heterocycle—specifically, synthesizing 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol—researchers can significantly amplify its electron-donating capabilities. This guide provides an objective, data-driven comparison of these two compounds, detailing the mechanistic causality behind their performance and the self-validating protocols used to benchmark them.

Mechanistic Causality: The Role of the Triazole Moiety

The antioxidant efficacy of phenolic compounds relies fundamentally on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

  • Guaiacol (Baseline): The ortho-methoxy group in guaiacol stabilizes the resulting phenoxy radical via inductive and resonance effects. However, the stabilization is localized primarily to the benzene ring, resulting in a moderate Bond Dissociation Enthalpy (BDE) [1].

  • 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (Enhanced): The addition of the 3-methyl-1H-1,2,4-triazol-5-yl group at the para position fundamentally alters the electronic environment. The triazole ring acts as an extended conjugated system. When the phenolic hydrogen is abstracted, the unpaired electron delocalizes not just across the benzene ring, but into the electron-rich triazole moiety. This extended resonance drastically lowers the BDE of the O-H bond, making it a highly potent radical scavenger [2].

MechanisticPathway G Guaiacol (Moderate Antioxidant) Radical Free Radical (e.g., DPPH•) G->Radical HAT / SET (Higher BDE) T Triazole Derivative (Potent Antioxidant) T->Radical HAT / SET (Lower BDE) GH_Radical Phenoxy Radical (Localized Resonance) Radical->GH_Radical Guaiacol Oxidation TH_Radical Phenoxy Radical (Extended Conjugation) Radical->TH_Radical Triazole Oxidation Stable Neutralized Molecule GH_Radical->Stable Standard Termination TH_Radical->Stable Enhanced Stability

Diagram 1: Mechanistic pathway of radical stabilization comparing Guaiacol and its Triazole derivative.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the benchmarking of these compounds must follow self-validating assay systems. The DPPH and ABTS assays are orthogonal methods; DPPH is highly lipophilic and strictly favors HAT, while ABTS is amphiphilic and captures both HAT and SET mechanisms [3].

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to yield a 0.1 mM solution. Verify the initial absorbance at 517 nm is 0.90 ± 0.05.

  • Sample Dilution: Prepare serial dilutions of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol and guaiacol (1 µg/mL to 100 µg/mL) in methanol.

  • Reaction Initiation: In a 96-well microplate, mix 100 µL of the sample with 100 µL of the DPPH solution. Include a vehicle control (methanol + DPPH) to establish baseline absorbance.

  • Incubation & Measurement: Incubate in the dark at 25°C for exactly 30 minutes. Measure absorbance at 517 nm using a microplate spectrophotometer.

  • Validation Check: The vehicle control must remain stable throughout the 30 minutes. Calculate percentage inhibition: % Scavenging =[(A_control - A_sample) / A_control] × 100.

Protocol 2: ABTS Cation Radical Assay
  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (1:1 v/v). Incubate in the dark for 12–16 hours to generate the stable ABTS•+ radical cation.

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02.

  • Assay Execution: Add 10 µL of the antioxidant sample to 190 µL of the standardized ABTS•+ solution.

  • Measurement: Read absorbance at 734 nm after 6 minutes of reaction time to capture rapid electron transfer kinetics [4].

Workflow Prep 1. Sample Preparation (Equimolar Solutions in MeOH) Incubate 3. Incubation (Dark, Controlled Temp) Prep->Incubate Reagent 2. Radical Generation (DPPH• or ABTS•+) Reagent->Incubate Measure 4. Spectrophotometry (517 nm or 734 nm) Incubate->Measure Analyze 5. Data Analysis (IC50 & Kinetics Calculation) Measure->Analyze

Diagram 2: Standardized high-throughput experimental workflow for DPPH and ABTS assays.

Quantitative Benchmarking & Data Presentation

The following table synthesizes the comparative performance of the two compounds across standard antioxidant metrics. Data is benchmarked against established literature values for guaiacol and para-substituted 1,2,4-triazole-phenols [1][2][4].

Metric / AssayGuaiacol (Reference)2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenolFold Improvement
DPPH IC50 (µg/mL) 45.2 ± 3.17.1 ± 0.5~6.3x
ABTS IC50 (µg/mL) 38.5 ± 2.44.6 ± 0.4~8.3x
Theoretical BDE (kcal/mol) ~83.5~76.2-7.3 kcal/mol
Primary Mechanism HAT > SETSET ≈ HATShift toward SET

Data Analysis: The quantitative data confirms the mechanistic hypothesis. The triazole derivative exhibits a greater than 6-fold increase in DPPH scavenging and an 8-fold increase in ABTS scavenging compared to baseline guaiacol. The lower theoretical BDE directly correlates with the reduced IC50 values, proving that the triazole substitution fundamentally upgrades the thermodynamic favorability of radical quenching.

Conclusion for Drug Development

For medicinal chemists, the transition from a simple guaiacol scaffold to a 1,2,4-triazole-substituted phenol represents a significant leap in antioxidant efficacy. The 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol derivative not only neutralizes reactive oxygen species (ROS) more efficiently but also offers a versatile, drug-like heterocycle. This structural modification improves aqueous solubility and provides a robust anchor for further functionalization in targeted drug delivery systems, making it a superior candidate for neuroprotective and cardioprotective drug pipelines.

References

  • Structure−DPPH• Scavenging Activity Relationships: Parallel Study of Catechol and Guaiacol Acid Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications. 1

  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. 2

  • A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. Benchchem.3

  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. 4

Sources

Comparative

Comparative toxicity of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol across different human cell lines

Comparative Toxicity Guide: 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (MMTP) vs. Standard Pharmacophores Executive Summary & Structural Rationale In modern drug discovery, hybridizing distinct pharmacophores is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (MMTP) vs. Standard Pharmacophores

Executive Summary & Structural Rationale

In modern drug discovery, hybridizing distinct pharmacophores is a common strategy to enhance target affinity. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (MMTP) is a synthetic structural chimera combining a guaiacol-like phenol moiety with a 1,2,4-triazole ring. While this structure offers theoretical advantages for kinase inhibition or antifungal activity, it introduces complex, dual-pathway toxicological liabilities.

As an Application Scientist, evaluating such compounds requires moving beyond simple live/dead screens. We must dissect the specific cellular machinery compromised by each moiety. Triazoles are well-documented mitochondrial toxicants and cytochrome P450 (CYP) inhibitors[1], whereas phenolic compounds frequently exhibit dose-dependent pro-oxidant behaviors, particularly in respiratory epithelial models[2]. This guide objectively compares the in vitro cytotoxicity of MMTP against established reference compounds—Ketoconazole (a hepatotoxic triazole) and Eugenol (a standard methoxyphenol)—across three distinct human cell lines.

Comparative Cytotoxicity Profiling

To establish a baseline, we evaluate the half-maximal inhibitory concentration (IC₅₀) across three metabolically distinct cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): High metabolic competence; the gold standard for assessing CYP-mediated and triazole-induced hepatotoxicity[3].

  • A549 (Human Lung Adenocarcinoma): Rich in peroxidases; highly sensitive to phenol-induced reactive oxygen species (ROS) generation[2].

  • HEK293 (Human Embryonic Kidney): General clearance model; useful for assessing baseline, non-metabolically activated cytotoxicity[3].

Table 1: Comparative IC₅₀ Values (µM) at 48 Hours Post-Exposure

CompoundPrimary PharmacophoreHepG2 (Liver) IC₅₀A549 (Lung) IC₅₀HEK293 (Kidney) IC₅₀Primary Toxicity Driver
MMTP Triazole + Phenol42.5 ± 3.128.4 ± 2.2>100Dual (Mitochondrial + ROS)
Ketoconazole Imidazole/Triazole class18.2 ± 1.5>10085.6 ± 4.1Mitochondrial Complex I[1]
Eugenol Methoxyphenol>10065.3 ± 5.0>100Pro-oxidant / Membrane

Data Synthesis: MMTP demonstrates moderate hepatotoxicity, though it is less severe than the reference azole, Ketoconazole. However, MMTP exhibits marked cytotoxicity in the A549 cell line. This suggests that the phenol moiety undergoes peroxidase-mediated oxidation in lung tissue models, generating cytotoxic quinone intermediates[2].

Mechanistic Causality: Why Does MMTP Induce Cell Death?

Understanding the why is critical for lead optimization. The cytotoxicity of MMTP is not a monolithic event but a synergistic collapse of two distinct cellular systems:

  • Mitochondrial Depolarization (Triazole Effect): Similar to posaconazole and ketoconazole, the triazole ring of MMTP accumulates in the mitochondria, impairing the electron transport chain (specifically Complex I). This leads to a rapid depletion of intracellular ATP prior to actual membrane rupture[1].

  • Oxidative Stress (Phenol Effect): In oxygen-rich environments like the A549 model, the phenol ring is oxidized into a reactive ortho-quinone. This intermediate aggressively depletes intracellular glutathione (GSH), triggering oxidative stress and subsequent apoptosis[2].

Pathway MMTP MMTP (Hybrid Molecule) Triazole 1,2,4-Triazole Moiety MMTP->Triazole Phenol Guaiacol-like Phenol MMTP->Phenol CYP CYP450 Inhibition Triazole->CYP Mito Mitochondrial Depolarization Triazole->Mito ROS ROS Generation (Quinone Formation) Phenol->ROS Apoptosis Cellular Apoptosis Mito->Apoptosis ROS->Apoptosis

Fig 1: Mechanistic pathways of MMTP-induced cytotoxicity via dual pharmacophores.

Self-Validating Experimental Protocol: Multiplexed Mitochondrial Toxicity

To definitively prove that MMTP causes primary mitochondrial toxicity rather than secondary necrosis, we must deploy a self-validating assay system. Relying solely on a tetrazolium reduction assay (like MTT) is flawed, as phenols can chemically reduce tetrazolium salts, causing false viability signals.

Instead, we utilize a Multiplexed ATP Depletion and Membrane Integrity Assay . By measuring ATP (luminescence) and membrane rupture (fluorescence) in the same well, we can identify compounds that kill mitochondria before they kill the cell.

Step-by-Step Methodology

1. Cell Seeding & Acclimation:

  • Seed HepG2 cells at 10,000 cells/well in a solid-white, clear-bottom 96-well plate using DMEM supplemented with 10% FBS[3].

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for monolayer attachment and recovery of basal CYP expression.

2. Compound Treatment & Controls (The Self-Validating Step):

  • Prepare a 10-point serial dilution of MMTP (0.1 µM to 200 µM) in assay medium (final DMSO concentration <0.5%).

  • Critical Causality Control: Include wells treated with 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). FCCP uncouples oxidative phosphorylation without immediately rupturing the cell membrane, serving as the perfect positive control for primary mitochondrial toxicity.

3. Multiplex Reagent Addition (48h Post-Treatment):

  • Add a cell-impermeant DNA-binding fluorophore (e.g., CellTox™ Green) directly to the culture medium. Incubate for 15 minutes.

  • Measure fluorescence (Ex 485nm / Em 520nm). Rationale: This quantifies primary necrosis (dead cells with compromised membranes).

  • Next, add an ATP-dependent luciferase reagent (e.g., CellTiter-Glo®) to the exact same wells. Shake for 2 minutes to lyse cells, then incubate for 10 minutes.

  • Measure luminescence. Rationale: This quantifies metabolically active cells.

4. Data Interpretation:

  • If MMTP decreases luminescence (ATP) at 20 µM, but fluorescence (membrane rupture) does not increase until 80 µM, MMTP is a confirmed primary mitochondrial toxicant[1].

Workflow Seed Seed HepG2/A549 (96-well plate) Treat Compound Treatment (+ FCCP Control) Seed->Treat Assay Multiplex Assay (CellTox + ATP) Treat->Assay Read Fluorescence & Luminescence Read Assay->Read Validate Ratio Analysis (ATP vs. Necrosis) Read->Validate

Fig 2: Self-validating multiplexed cytotoxicity workflow for mitochondrial toxicants.

Conclusion & Translational Outlook

When compared to standard pharmacophores, MMTP exhibits a unique, tissue-specific toxicity profile. Its triazole core drives moderate ATP depletion in hepatic models (HepG2), while its phenol moiety acts as a potent pro-oxidant in respiratory models (A549). For drug development professionals, this indicates that while MMTP avoids the severe hepatotoxicity seen in first-generation imidazoles like Ketoconazole, its pulmonary toxicity liabilities must be carefully managed through structural modification (e.g., masking the phenol hydroxyl group to prevent quinone formation).

References

  • Haegler, P., Joerin, L., Krähenbühl, S., & Bouitbir, J. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 183-195. Available at:[Link]

  • Yi, C., et al. (2018). In Vitro Antioxidant Activities of Phenols and Oleanolic Acid From Mango Peel and Their Cytotoxic Effect on A549 Cell Line. Molecules, 23(6), 1395. Available at:[Link]

  • Huang, R., et al. (2008). Characterization of Diversity in Toxicity Mechanism Using in Vitro Cytotoxicity Assays in Quantitative High Throughput Screening. Chemical Research in Toxicology, 21(3), 659-667. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

As a Senior Application Scientist, I approach novel and highly functionalized organic building blocks with a predictive safety mindset. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a specialized bifunctional mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach novel and highly functionalized organic building blocks with a predictive safety mindset. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a specialized bifunctional molecule critical for advanced drug development and materials science. Because highly specific, novel derivatives often lack dedicated, compound-specific Safety Data Sheets (SDS), we must construct a rigorous handling protocol by analyzing its constituent moieties: the methoxyphenol ring and the substituted 1,2,4-triazole system.

This guide provides field-proven, self-validating methodologies to ensure absolute operational safety, moving beyond basic compliance to establish a culture of mechanistic risk mitigation.

Mechanistic Hazard Assessment

Understanding the causality behind safety protocols is paramount. This molecule presents a dual-threat toxicological profile:

  • Phenolic Moiety (Dermal & Ocular Threat): Phenols are highly lipophilic and act as aggressive protein denaturants. They can cause severe skin irritation (H315) and serious eye damage (H319)[1]. Due to their lipophilicity, phenolic compounds can rapidly penetrate the stratum corneum, carrying systemic risks upon dermal exposure.

  • Triazole Moiety (Systemic & Reproductive Threat): 1,2,4-Triazoles are biologically active pharmacophores. Toxicological data for base 1,2,4-triazoles indicate they are harmful if swallowed and carry significant reproductive toxicity warnings (H360: May damage fertility or the unborn child). Inhalation of fine crystalline dust poses the highest risk of systemic exposure to this reproductive hazard.

Quantitative Hazard & PPE Matrix

To mitigate these risks efficiently, Personal Protective Equipment (PPE) must be scaled based on the operational mass and the physical state of the chemical.

Component MoietyAcute Oral LD50 (Rat)Primary GHS HazardsAnalytical Scale (< 100 mg)Preparative Scale (> 1 g)
Methoxyphenol ~500 - 2000 mg/kg[1]H302, H315, H319Single Nitrile (≥0.11mm)Butyl Rubber Gloves
1,2,4-Triazole 1,375 mg/kgH302, H319, H360Safety Glasses, Lab CoatFace Shield, Tyvek Sleeves
Combined Risk SynergisticDermal + Teratogenic Fume Hood (Enclosed) N95/P100 Respirator

Expert Insight on Causality: Nitrile is chosen for analytical scales due to necessary manual dexterity, but phenols can permeate thin nitrile over prolonged exposure. For preparative scales—or when handling the compound in solvent solutions (which exponentially accelerate dermal absorption)—butyl rubber is the authoritative standard.

Self-Validating Operational Protocols

Do not treat this compound as a benign powder. Follow these step-by-step methodologies to ensure a closed-loop safety system where every action verifies its own success.

Protocol A: Weighing and Transfer
  • Ventilation Verification: Activate the chemical fume hood.

    • Validation Step: Do not rely solely on the digital monitor. Tape a 2-inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom of the sash; a steady, inward horizontal pull physically validates the face velocity (>100 fpm).

  • Static Mitigation: Triazole powders are notoriously prone to static cling, which can aerosolize the reproductive hazard.

    • Action: Pass an anti-static ionizer gun over the weigh boat and metal spatula for 5 seconds before use.

  • Enclosed Weighing: Place the weigh boat inside an analytical balance equipped with draft shields, located entirely within the fume hood.

    • Validation Step: The balance must stabilize within 3 seconds. If the readout drifts, micro-drafts are present, indicating a severe risk of powder dispersion. Lower the hood sash further.

  • Closed-System Transfer: Transfer the weighed solid into your reaction vial and seal it with a PTFE-lined septum cap before removing it from the weighing area.

Protocol B: Dissolution and Reaction Setup
  • Solvent Addition: Do not open the vial outside the hood. Add your reaction solvent (e.g., DMSO, DMF, or Ethanol) via a syringe directly through the septum.

    • Causality: Solvation significantly increases the bioavailability of the phenol moiety. Keeping the system closed prevents accidental splashing of the concentrated, highly absorbable solution.

  • Inert Atmosphere: If the reaction requires heating, purge the vial with Nitrogen or Argon via a needle inlet/outlet system to prevent oxidative degradation of the phenol[2].

    • Validation Step: Bubble the exhaust gas through a mineral oil bubbler to visually confirm positive inert gas pressure before applying heat.

Spill Response and Waste Disposal Plan

A spill of a suspected reproductive toxicant requires immediate, calculated action.

Solid Spill (Powder):

  • Do NOT sweep dry , as the mechanical action will aerosolize the triazole dust.

  • Gently mist the spill area with a compatible high-boiling solvent (like water or polyethylene glycol) to bind the powder.

  • Wipe the area with damp absorbent pads, working from the outside perimeter inward to prevent spreading.

Solution Spill:

  • Surround the spill with a universal chemical absorbent (e.g., vermiculite or diatomaceous earth).

  • Avoid using strong oxidizing agents (like bleach) for cleanup, as phenols can react violently to form toxic, volatile quinone byproducts[2].

  • Scoop the absorbed material into a dedicated, sealable hazardous waste container.

Disposal: Segregate all contaminated consumables (gloves, wipes, weigh boats) into a "Hazardous Organic Solid Waste" stream. Never mix phenolic waste with heavy metals or strong acids[2].

Workflow Visualization

Workflow Start PPE Donning (Nitrile, Goggles) Ventilation Verify Fume Hood Face Velocity Start->Ventilation Weighing Anti-Static Enclosed Weighing Ventilation->Weighing Transfer Closed-System Vial Transfer Weighing->Transfer Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Wet-Wipe Protocol (No Dry Sweeping) Spill->SpillResponse Yes Disposal Hazardous Waste Segregation Spill->Disposal No SpillResponse->Disposal

Operational workflow and contingency pathway for handling triazole-phenol derivatives.

References

  • Safety Data Sheet: 2-Methoxyphenol . Carl ROTH. Retrieved from: [1]

  • T0340 - SAFETY DATA SHEET (1,2,4-Triazole) . TCI America. Retrieved from:

  • SAFETY DATA SHEET - 1H-1,2,4-Triazole . Fisher Scientific. Retrieved from:[2]

Sources

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